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  • Product: 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine
  • CAS: 1226186-68-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine

Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and synthetic accessibility.[1][2] As a five-membered aromatic heterocycle with two adjacent...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and synthetic accessibility.[1][2] As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole ring system serves as a privileged structure in the design of novel therapeutic agents.[3] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and protein kinase inhibitory activities.[1][4][5][6] This guide provides a comprehensive technical overview of the chemical properties, synthesis, and reactivity of a specific derivative, 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine, a compound of interest for researchers and professionals in drug discovery and development. The strategic incorporation of a 4-chlorophenyl group at the N1 position, an ethyl group at C3, and an amine at C5 creates a molecule with a distinct electronic and steric profile, offering a unique platform for further chemical exploration and biological evaluation.

Chemical Identity and Physicochemical Properties

The fundamental chemical and physical properties of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine are summarized in the table below. While extensive experimental data for this specific molecule is not widely published, the properties of closely related analogs, such as 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, provide valuable reference points.

PropertyValueSource
IUPAC Name 1-(4-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine-
Molecular Formula C₁₁H₁₂ClN₃-
Molecular Weight 221.69 g/mol -
CAS Number Not available-
Canonical SMILES CCC1=NN(C(=C1)N)C2=CC=C(C=C2)Cl-
InChI Key (Predicted for structure)-
Physical Form Expected to be a solid at room temperature.(Based on analogs)
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.-

Synthesis and Mechanistic Insights

The synthesis of 1,3,5-substituted pyrazoles is a well-established area of heterocyclic chemistry. The most common and efficient method involves the condensation of a β-ketonitrile with a substituted hydrazine.[7] This approach offers a high degree of flexibility in introducing substituents at the N1, C3, and C5 positions of the pyrazole core.

Proposed Synthetic Protocol

The following is a detailed, step-by-step methodology for the synthesis of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine:

Step 1: Synthesis of 3-Oxopentanenitrile (β-Ketonitrile)

  • To a stirred solution of sodium ethoxide (prepared by dissolving sodium in absolute ethanol) in diethyl ether, slowly add a mixture of propionitrile and ethyl propionate at 0-5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by carefully adding ice-cold dilute hydrochloric acid to neutralize the mixture to a pH of ~6-7.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-oxopentanenitrile.

Step 2: Cyclocondensation to form 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine

  • Dissolve 3-oxopentanenitrile (1 equivalent) and 4-chlorophenylhydrazine hydrochloride (1 equivalent) in glacial acetic acid.

  • Heat the reaction mixture at reflux (approximately 118°C) for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution, which will precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: β-Ketonitrile Formation cluster_step2 Step 2: Pyrazole Formation Propionitrile Propionitrile NaOEt Sodium Ethoxide Propionitrile->NaOEt EthylPropionate Ethyl Propionate EthylPropionate->NaOEt Ketonitrile 3-Oxopentanenitrile NaOEt->Ketonitrile Claisen Condensation AceticAcid Glacial Acetic Acid (Catalyst) Ketonitrile->AceticAcid Hydrazine 4-Chlorophenylhydrazine Hydrazine->AceticAcid Target 1-(4-Chlorophenyl)-3-ethyl- 1H-pyrazol-5-amine AceticAcid->Target Cyclocondensation

Caption: Synthetic pathway for 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine.

Spectral Characteristics

Spectral DataExpected Characteristics
¹H NMR - Aromatic protons of the 4-chlorophenyl ring appearing as two doublets in the range of δ 7.2-7.6 ppm. - A singlet for the C4-H of the pyrazole ring around δ 5.5-6.0 ppm. - A broad singlet for the -NH₂ protons, which is D₂O exchangeable, in the range of δ 4.0-5.0 ppm. - A quartet for the -CH₂- of the ethyl group around δ 2.5 ppm and a triplet for the -CH₃ of the ethyl group around δ 1.2 ppm.[8]
¹³C NMR - Aromatic carbons of the 4-chlorophenyl ring in the range of δ 120-140 ppm. - Pyrazole ring carbons (C3, C4, C5) appearing in the range of δ 90-160 ppm. - The -CH₂- carbon of the ethyl group around δ 20-25 ppm and the -CH₃ carbon around δ 10-15 ppm.[8]
FT-IR (KBr, cm⁻¹) - N-H stretching vibrations of the primary amine as two bands in the range of 3300-3500 cm⁻¹. - C-H stretching of aromatic and aliphatic groups around 2900-3100 cm⁻¹. - C=N and C=C stretching vibrations of the pyrazole ring in the region of 1500-1650 cm⁻¹. - C-Cl stretching vibration around 1090 cm⁻¹.[8]
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. - A characteristic isotopic pattern for the chlorine atom (M⁺ and M+2⁺ in a ~3:1 ratio).

Reactivity and Potential Chemical Transformations

The 5-aminopyrazole scaffold is a versatile platform for further chemical modifications, owing to the nucleophilicity of the amino group and the reactivity of the pyrazole ring.

1. Reactions at the 5-Amino Group:

  • Acylation: The amino group can be readily acylated with acid chlorides or anhydrides to form the corresponding amides.

  • Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

  • Schiff Base Formation: Condensation with aldehydes and ketones can form Schiff bases (imines), which can be further reduced to secondary amines.

2. Electrophilic Substitution on the Pyrazole Ring:

  • The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic attack.

  • Halogenation: Direct halogenation at the C4 position can be achieved using reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS).[9] This provides a handle for further cross-coupling reactions.

  • Nitration and Sulfonation: Under controlled conditions, nitration and sulfonation can also occur at the C4 position.

Diagram of Potential Reactions

Reactivity_Diagram cluster_amino_reactions Reactions of the Amino Group cluster_ring_reactions Reactions on the Pyrazole Ring Start 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine Amide N-Acyl Derivative Start->Amide RCOCl or (RCO)₂O Sulfonamide N-Sulfonyl Derivative Start->Sulfonamide RSO₂Cl SchiffBase Schiff Base Start->SchiffBase RCHO or RCOR' Halogenation 4-Halo Derivative Start->Halogenation NXS (X = Cl, Br, I)

Caption: Key chemical transformations of the 1-(4-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine scaffold.

Potential Biological and Pharmacological Significance

While the biological profile of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine itself is not extensively documented, the broader class of substituted pyrazoles exhibits a remarkable range of biological activities. The structural motifs present in this molecule suggest several avenues for pharmacological investigation.

  • Anticancer Activity: The pyrazole core is a common feature in many kinase inhibitors used in cancer therapy.[5] The 1-(4-chlorophenyl) substituent is also frequently found in biologically active compounds, and its presence may contribute to interactions with specific protein targets.[4] Derivatives of 1-(4-chlorophenyl)-pyrazole have shown potent antitumor activity against various cancer cell lines.[10]

  • Antimicrobial and Antifungal Properties: Pyrazole derivatives have been extensively studied for their efficacy against a range of bacterial and fungal pathogens.[4][6] The combination of the pyrazole ring and the chlorophenyl group may lead to compounds with significant antimicrobial potential.

  • Anti-inflammatory Effects: Many pyrazole-containing compounds exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[1]

Conclusion

1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine represents a synthetically accessible and chemically versatile molecule within the broader family of pyrazole derivatives. Its structure combines key pharmacophoric elements that have been associated with a range of significant biological activities. This technical guide has outlined its fundamental chemical properties, a robust synthetic strategy, and its potential for further chemical modification. For researchers and drug development professionals, this compound serves as a valuable building block and a promising starting point for the design and discovery of novel therapeutic agents. Further investigation into its specific biological targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

  • Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. (n.d.).
  • ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate - PubChem. (n.d.). Retrieved from [Link]

  • 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one - PubChem. (n.d.). Retrieved from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Current status of pyrazole and its biological activities - PMC. (n.d.). Retrieved from [Link]

  • 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride - NextSDS. (n.d.). Retrieved from [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate. (n.d.). Retrieved from [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. (2021, September 24). Retrieved from [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives - arkat usa. (n.d.). Retrieved from [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024, June 11). Retrieved from [Link]

  • 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed. (2003, November 15). Retrieved from [Link]

  • Synthesis of Some New Pyrazoles - DergiPark. (n.d.). Retrieved from [Link]

  • 1-(4-Chlorophenyl)-1H-pyrazol-3-ol - PMC. (n.d.). Retrieved from [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024, July 19). Retrieved from [Link]

Sources

Exploratory

Comprehensive Structure Elucidation of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine: A Multi-Modal Analytical Framework

Target Audience: Analytical Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide The Analytical Imperative: Disambiguating Pyrazole Regioche...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

The Analytical Imperative: Disambiguating Pyrazole Regiochemistry

In modern medicinal chemistry, the pyrazole scaffold is a privileged pharmacophore, forming the structural basis for numerous kinase inhibitors, anti-inflammatory agents, and CNS-active drugs. The synthesis of highly substituted pyrazoles—such as 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine —often proceeds via the condensation of arylhydrazines with β -keto nitriles.

From an application standpoint, this Knorr-type condensation is notorious for producing regioisomeric mixtures (e.g., the 3-amine vs. the 5-amine derivatives) depending on the nucleophilic attack sequence and solvent conditions. Because these regioisomers possess identical molecular weights and highly similar 1D Nuclear Magnetic Resonance (NMR) profiles, standard analytical techniques are insufficient. As a Senior Application Scientist, I mandate a multi-modal, self-validating analytical workflow that leverages High-Resolution Mass Spectrometry (HRMS) for isotopic fidelity and 2D NMR for spatial and scalar connectivity to unambiguously prove the 1,3,5-substitution pattern[1].

Analytical_Workflow Step1 1. Sample Preparation & Purity Assessment (>98%) Step2 2. HRMS (ESI-TOF) Formula & Isotopic Profiling Step1->Step2 Step3 3. 1D NMR (1H, 13C) Functional Group Mapping Step2->Step3 Step4 4. 2D NMR (HMBC, NOESY) Regiochemical Disambiguation Step3->Step4 Step5 5. FT-IR Spectroscopy Orthogonal Validation Step4->Step5 Step6 6. Final 3D Structure 1-(4-Chlorophenyl)-3-ethyl- 1H-pyrazol-5-amine Step5->Step6

Fig 1. Multi-modal analytical workflow for the structure elucidation of the pyrazole derivative.

High-Resolution Mass Spectrometry (HRMS): The Isotopic Fingerprint

Before investing instrument time in multi-dimensional NMR, we must confirm the exact molecular formula and the presence of the halogen. The 4-chlorophenyl moiety provides a distinct isotopic signature due to the natural abundance of 35Cl and 37Cl (approximately 3:1 ratio).

Protocol: HRMS (ESI-TOF) Acquisition

Causality: Electrospray Ionization (ESI) in positive mode is chosen because the basic C5-primary amine readily accepts a proton, yielding a robust [M+H]+ signal.

  • Sample Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% formic acid.

  • Instrument Calibration: Calibrate the Time-of-Flight (TOF) mass spectrometer using a standard tuning mix to achieve a mass accuracy of < 5 ppm.

  • Injection & Ionization: Inject 2 µL. Set capillary voltage to 3.5 kV, drying gas temperature to 300 °C, and nebulizer pressure to 35 psig.

  • Data Acquisition: Scan the m/z range from 100 to 1000.

  • Validation Checkpoint: Extract the mass spectrum. If the mass error exceeds 5 ppm, halt the workflow, recalibrate the TOF flight tube, and re-acquire. Ensure the [M+2+H]+ peak intensity is ~32% of the parent ion, confirming a single chlorine atom.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data Summary

Ion SpeciesMolecular FormulaTheoretical m/zExperimental m/zMass Error (ppm)Relative Abundance
[M+H]+ C11​H1335​ClN3+​ 222.0793222.0789-1.8100% (Base Peak)
[M+2+H]+ C11​H1337​ClN3+​ 224.0763224.0760-1.3~32.4%

Nuclear Magnetic Resonance (NMR): The Regiochemical Map

While 1D NMR confirms the presence of the ethyl group, the pyrazole CH, and the para-substituted aromatic ring[2], it cannot definitively distinguish between 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine and its regioisomer, 1-(4-Chlorophenyl)-5-ethyl-1H-pyrazol-3-amine.

To solve this, we rely on Heteronuclear Multiple Bond Correlation (HMBC) for through-bond carbon-proton connectivity and Nuclear Overhauser Effect Spectroscopy (NOESY) for through-space proximity.

Protocol: Multi-Dimensional NMR Acquisition

Causality: DMSO- d6​ is selected over CDCl 3​ to shift the exchangeable −NH2​ protons downfield (away from the aliphatic region) and sharpen their signal via hydrogen bonding with the solvent.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ (99.9% D) containing 0.03% v/v TMS. Transfer to a 5 mm precision NMR tube.

  • 1D Acquisition: Acquire 1H NMR at 400 MHz using a 30° pulse sequence (zg30). Acquire 13C NMR using a proton-decoupled sequence (zgpg30) with a minimum of 1024 scans to resolve the quaternary pyrazole carbons (C3, C5).

  • 2D HMBC Acquisition: Execute the 1H

    13C HMBC experiment (hmbcgplpndqf) optimized for long-range coupling constants ( nJCH​ = 8 Hz).
  • 2D NOESY Acquisition: Acquire a 2D NOESY spectrum (noesygpphpp) with a mixing time of 400 ms. Crucial Step: This specific mixing time is calibrated to capture the critical <5A˚ dipolar coupling between the N1-phenyl ortho-protons and the C5-amine protons.

  • Validation Checkpoint: Verify the presence of a cross-peak in the NOESY spectrum between δ 7.60 (phenyl H-2'/H-6') and δ 5.40 ( −NH2​ ). If absent, the structure is likely the 3-amine regioisomer.

NMR_Correlations H_ortho H-2'/H-6' (N1-Phenyl) NH2 NH2 (C5-Amine) H_ortho->NH2 NOESY (Spatial) C5 C5 (Pyrazole) H4 H-4 (Pyrazole) H4->C5 HMBC (3J) C3 C3 (Pyrazole) H4->C3 HMBC (3J) CH2 CH2 (Ethyl) CH2->H4 NOESY (Spatial) CH2->C3 HMBC (3J)

Fig 2. Key HMBC (solid) and NOESY (dashed) correlations establishing the 1,3,5-regiochemistry.

Table 2: Comprehensive 1H and 13C NMR Assignments (DMSO- d6​ , 400/100 MHz, 298 K)

Position 13C δ (ppm) 1H δ (ppm), Multiplicity, J (Hz), Int.Key HMBC ( 1H→13C )Key NOESY
Ethyl-CH 3​ 13.51.15, t, J=7.5, 3HEthyl-CH 2​ , C3Ethyl-CH 2​
Ethyl-CH 2​ 21.22.45, q, J=7.5, 2HEthyl-CH 3​ , C3, C4Ethyl-CH 3​ , H4
C3 (Pyrazole) 154.2---
C4 (Pyrazole) 87.55.35, s, 1HC3, C5Ethyl-CH 2​
C5 (Pyrazole) 146.0---
5-NH 2​ -5.40, br s, 2H (D 2​ O exch.)C4, C5H-2'/H-6'
Phenyl C1' 138.5---
Phenyl C2'/C6' 124.57.60, d, J=8.8, 2HC1', C4'5-NH 2​
Phenyl C3'/C5' 128.87.45, d, J=8.8, 2HC1', C4'-
Phenyl C4' 130.2---

Vibrational Spectroscopy: Orthogonal Confirmation

To create a self-validating data package, Fourier-Transform Infrared (FT-IR) spectroscopy is employed as an orthogonal technique to confirm the functional groups mapped by NMR.

Protocol: FT-IR (ATR) Acquisition
  • Background Collection: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm −1 resolution).

  • Sample Analysis: Place ~2 mg of the solid compound directly onto the crystal. Apply uniform pressure using the anvil.

  • Data Interpretation:

    • 3450 cm −1 & 3320 cm −1 : Distinct doublet corresponding to the asymmetric and symmetric N-H stretching of the primary amine.

    • 1620 cm −1 : Sharp C=N stretching characteristic of the pyrazole ring.

    • 1090 cm −1 : Strong C-Cl stretching vibration, corroborating the HRMS isotopic data.

Conclusion & Quality Assurance

The structural elucidation of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine requires a rigorous, multi-tiered approach. By anchoring our analysis in exact mass isotopic profiling, we confirm the atomic composition. Subsequently, by utilizing advanced 2D NMR techniques—specifically the synergistic application of HMBC for carbon framework mapping and NOESY for spatial proximity—we unambiguously rule out competing regioisomers[1]. This self-validating protocol ensures the highest standard of scientific integrity required for downstream pharmacological testing and regulatory submission.

References

  • Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds Source: MDPI Molecules URL: [Link]

  • Title: Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships Source: RSC Publishing (Organic & Biomolecular Chemistry) URL: [Link]

Sources

Foundational

An In-depth Technical Guide to 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine, a substituted pyrazole derivative of signi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine, a substituted pyrazole derivative of significant interest in medicinal chemistry. While a specific CAS number for this exact molecule is not prominently cataloged, this guide extrapolates from established data on closely related analogues to present its physicochemical properties, a robust synthetic pathway, analytical characterization methods, and potential biological applications. The pyrazole scaffold is a cornerstone in the development of therapeutic agents, and this document serves as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel pyrazole-based compounds.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery and development. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize biological activity and pharmacokinetic profiles. The 1-aryl-3-alkyl-1H-pyrazol-5-amine core, in particular, serves as a crucial building block for more complex molecules, including kinase inhibitors and other targeted therapies.[2] This guide focuses on the 1-(4-chlorophenyl)-3-ethyl derivative, providing a detailed examination of its synthesis and potential as a lead compound for further development.

Physicochemical Properties and Identification

While a dedicated CAS number for 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine is not readily found in major chemical databases, its fundamental properties can be accurately predicted. The structural information and properties of well-documented analogues provide a reliable reference point.

Table 1: Physicochemical and Identification Data

PropertyValueNotes
Molecular Formula C₁₁H₁₂ClN₃-
Molecular Weight 221.69 g/mol -
2D Structure alt text A 2D representation of the molecular structure.
CAS Number Not availableThe specific CAS number is not prominently listed. For reference, the closely related 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine is CAS: 40401-39-6.
Predicted LogP ~2.5-3.0Lipophilicity prediction suggests moderate cell permeability.
Appearance Expected to be a solid at room temperatureBased on similar pyrazole derivatives.
Synthesis and Manufacturing

The most common and efficient method for synthesizing 1-aryl-3-alkyl-1H-pyrazol-5-amines is the cyclocondensation reaction between a β-ketonitrile and a substituted hydrazine.[3][4] This approach offers good regioselectivity and high yields.

The synthesis of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine can be achieved through a two-step process starting from readily available commercial reagents.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Propionylacetonitrile Propionylacetonitrile Reaction_Vessel Cyclocondensation Propionylacetonitrile->Reaction_Vessel β-Ketonitrile Chlorophenylhydrazine 4-Chlorophenylhydrazine Hydrochloride Chlorophenylhydrazine->Reaction_Vessel Arylhydrazine Target_Molecule 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine Reaction_Vessel->Target_Molecule Product Formation

Caption: Proposed synthetic workflow for 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine.

Reaction: Condensation of 3-oxopentanenitrile (propionylacetonitrile) with 4-chlorophenylhydrazine.

Materials:

  • 3-Oxopentanenitrile (1.0 eq)

  • 4-Chlorophenylhydrazine hydrochloride (1.05 eq)

  • Ethanol or Acetic Acid (solvent)

  • Sodium acetate or other suitable base (if using hydrazine salt)

Procedure:

  • To a solution of 3-oxopentanenitrile in ethanol, add 4-chlorophenylhydrazine hydrochloride followed by sodium acetate.

  • The reaction mixture is then heated to reflux for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).[5]

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine.

Modern synthetic organic chemistry offers several enhancements to traditional methods. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the preparation of pyrazole derivatives.[6][7] This "green chemistry" approach is often carried out in a sealed vessel under controlled temperature and pressure, leading to more efficient and environmentally friendly synthesis.[7]

Analytical Characterization

The structural elucidation and purity assessment of the synthesized 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine would rely on a combination of standard spectroscopic techniques.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR - Aromatic protons of the chlorophenyl ring appearing as two doublets in the δ 7.0-7.5 ppm range. - A singlet for the pyrazole C4-H around δ 5.5-6.0 ppm. - A quartet and a triplet for the ethyl group at C3. - A broad singlet for the NH₂ protons.
¹³C NMR - Signals for the aromatic carbons of the chlorophenyl ring. - Characteristic signals for the pyrazole ring carbons (C3, C4, C5). - Signals for the ethyl group carbons.
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ would be observed at m/z 222.08, corresponding to the molecular formula C₁₁H₁₃ClN₃⁺. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) would be a key diagnostic feature.
Infrared (IR) Spectroscopy - N-H stretching vibrations for the primary amine in the 3200-3400 cm⁻¹ region. - C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region. - C-Cl stretching vibration around 700-800 cm⁻¹.[5]
Potential Applications and Biological Activity

The 1-aryl-3-alkyl-1H-pyrazol-5-amine scaffold is a frequent constituent of molecules with significant biological activity. Extrapolating from studies on analogous compounds, 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine is a promising candidate for investigation in several therapeutic areas.

Many pyrazole derivatives have demonstrated potent anticancer activity.[8][9][10] The mechanism often involves the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[2] For instance, some pyrazole-based compounds have been shown to target the p38 MAPK pathway, which is implicated in inflammatory responses and cancer progression.

Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Cytokine, Stress) Receptor Receptor Extracellular_Signal->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK Downstream_Effectors Downstream Effectors (e.g., Transcription Factors) p38_MAPK->Downstream_Effectors Pyrazole_Compound 1-(4-Chlorophenyl)-3-ethyl- 1H-pyrazol-5-amine Pyrazole_Compound->p38_MAPK Inhibition Cellular_Response Cellular Response (Inflammation, Apoptosis) Downstream_Effectors->Cellular_Response

Caption: Potential inhibition of the p38 MAPK signaling pathway by the pyrazole compound.

The pyrazole nucleus is also a key component of various antimicrobial agents.[8] Derivatives have shown activity against a range of bacterial and fungal strains. The mechanism of action can vary, but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

The structural features of this compound also make it a valuable intermediate in the synthesis of more complex heterocyclic systems and as a scaffold in the development of agrochemicals.[11]

Conclusion

1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine represents a molecule of high potential in the field of medicinal chemistry. While it may not be a widely commercialized compound, its synthesis is straightforward, and its structural similarity to a host of biologically active pyrazoles suggests it is a promising candidate for further investigation. This guide provides a solid foundation for researchers to synthesize, characterize, and evaluate this compound for a range of therapeutic applications, particularly in the areas of oncology and infectious diseases. The continued exploration of such novel pyrazole derivatives is essential for the discovery of next-generation therapeutics.

References

  • Sangani, H. R., et al. (2005). Highly Regioselective Synthesis of 1-Aryl-3 (or 5)-alkyl/aryl-5 (or 3)-(N-cycloamino)pyrazoles. The Journal of Organic Chemistry. Available at: [Link]

  • RTI International. (n.d.). Microwave synthesis of 1-aryl-1H-pyrazole-5-amines. Available at: [Link]

  • Ghandi, M., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available at: [Link]

  • Svete, J., et al. (n.d.). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PMC. Available at: [Link]

  • Arkat USA. (n.d.). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Available at: [Link]

  • ResearchGate. (n.d.). 1-Aryl-3-tert-butyl-1H-pyrazol-5-amines 25a–l. Available at: [Link]

  • Xia, Y., et al. (2015). Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. PMC. Available at: [Link]

  • Potemkin, V., et al. (2023). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Letters. Available at: [Link]

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. Available at: [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available at: [Link]

  • PubMed. (2007). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Available at: [Link]

  • RSC Publishing. (2025). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Available at: [Link]

  • Chemical Reviews Letters. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available at: [Link]

  • PMC. (n.d.). 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. Available at: [Link]

  • PubMed. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Available at: [Link]

Sources

Exploratory

Physical Properties of Substituted Pyrazol-5-amines: A Technical Guide to Structural Dynamics, Acid-Base Chemistry, and Lipophilicity

Executive Summary Substituted pyrazol-5-amines are highly privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors, anti-inflammatory agents, and advanced materials....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted pyrazol-5-amines are highly privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors, anti-inflammatory agents, and advanced materials. However, their physical properties—specifically their tautomeric equilibria, proton affinities, and lipophilicity—are notoriously sensitive to their microenvironment and substitution patterns. As a Senior Application Scientist, I have observed that a superficial understanding of these properties often leads to late-stage failures in drug formulation or target binding.

This whitepaper provides an in-depth, self-validating framework for understanding and experimentally profiling the physical properties of substituted pyrazol-5-amines.

Annular Tautomerism: The Structural Chameleon

In substituted pyrazol-5-amines, prototropic tautomerism—specifically the 1,2-H shift between the vicinal nitrogen atoms of the pyrazole ring—dictates the molecule's hydrogen-bonding network and its solid-state packing[1].

In a vacuum or gas phase, the 3-amino tautomer (1H-pyrazol-3-amine) is thermodynamically favored over the 5-amino tautomer by approximately 10.7 kJ/mol due to minimal steric hindrance and favorable electronic distribution[1]. However, in applied medicinal chemistry, we operate in solvated environments where substituents drastically alter this baseline.

The introduction of electron-withdrawing groups (EWGs) or the presence of protic solvents can invert this stability. For instance, ester or amide substitutions at the 3 or 5 positions lock the tautomeric state via intramolecular hydrogen bonding, forcing the molecule into a specific cisoidal conformation[2]. In azo dye derivatives, such as 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amines, the compounds exist in a pure azo tautomeric form rather than a hydrazone form, a state that remains robust even with nitro group substitutions on the phenyl ring[3].

TautomericEquilibrium Core Substituted Pyrazol-5-amine T3 3-Amino Tautomer (Gas Phase Favored) Core->T3 Default Prototropic Shift T5 5-Amino Tautomer (Solvent/Substituent Favored) Core->T5 Shifted Equilibrium EWG Electron-Withdrawing Groups (-NO2, -CF3) EWG->Core Inductive Pull EDG Electron-Donating Groups (-CH3) EDG->Core Resonance Push Solvent Protic Solvents (Intermolecular H-Bonds) Solvent->T5 Stabilizes N-H via H-Bonding

Diagram 1: Logical relationship of substituent and solvent effects on pyrazol-5-amine tautomerism.

Acid-Base Chemistry: Proton Affinity and pKa Profiling

Understanding the exact protonation site of a pyrazol-5-amine is critical for predicting its ionization state in the gastrointestinal tract. These molecules possess multiple basic sites: the N1 and N2 atoms of the heterocyclic ring, and the exocyclic primary amine.

Density Functional Theory (DFT) calculations and empirical pKa profiling reveal that the N1 atom is typically the most basic site[4]. In complex derivatives like 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA), the average proton affinity (PA) of the N1 atom reaches up to 219.7 kcal/mol, which is significantly higher than that of the exocyclic amine[4].

The Causality of Basicity: Why is the ring nitrogen more basic than the primary amine? The causality is rooted in resonance stabilization. The lone pair on the exocyclic amine is highly delocalized into the electron-deficient pyrazole π-system. Protonating the exocyclic amine would break this conjugation, incurring a massive energetic penalty. Conversely, protonating the N1/N2 ring nitrogens preserves the aromaticity of the system, making it the thermodynamically favored site for protonation.

Lipophilicity and Solvation Dynamics

Lipophilicity (LogP) governs a molecule's membrane permeability, volume of distribution, and clearance. The pyrazol-5-amine core is highly tunable. Unsubstituted or lightly substituted derivatives (like 3-methyl-4-nitro-1H-pyrazol-5-amine) are highly hydrophilic due to a high density of hydrogen bond acceptors[5]. However, strategic halogenation or arylation (e.g., adding an iodine or isopropyl group) can drive the LogP into the optimal range for oral bioavailability (LogP 2–4) while reducing the hydrogen bond donor count[6].

Quantitative Physical Properties Summary

The following table synthesizes the physical properties of distinct substituted pyrazol-5-amines, highlighting how structural modifications directly impact molecular weight, lipophilicity, and hydrogen-bonding capacity.

Compound NameSubstituentsMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond Acceptors
3-(Thiophen-3-yl)-1H-pyrazol-5-amine [7]3-Thiophene165.211.3522
3-Methyl-4-nitro-1H-pyrazol-5-amine [5]3-Methyl, 4-Nitro142.120.2624
3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine [6]3-(4-Iodophenyl), 1-Isopropyl327.173.4012

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the physical properties of these compounds must be measured using self-validating experimental designs. Below are the definitive protocols for evaluating pKa and tautomeric states.

Protocol 1: Spectrophotometric pKa Determination
  • Objective: Determine the macroscopic pKa of the pyrazole ring nitrogens.

  • Causality & Choice of Method: While potentiometric titration is the industry standard, substituted pyrazol-5-amines often suffer from poor aqueous solubility at neutral pH. UV-Vis spectrophotometry is chosen because the chromophoric shifts associated with the protonation of the conjugated pyrazole ring allow for highly dilute concentrations (20–50 µM), entirely avoiding precipitation artifacts. Furthermore, the presence of clean isosbestic points acts as an internal self-validation mechanism, confirming a simple two-state protonation equilibrium without compound degradation.

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock solution of the pyrazol-5-amine in LC-MS grade DMSO.

  • Buffer System: Prepare a universal buffer system (e.g., Britton-Robinson buffer) covering pH 2.0 to 12.0 in 0.5 pH increments.

  • Dilution: Spike the DMSO stock into the aqueous buffers to achieve a final compound concentration of 30 µM. Ensure the final DMSO concentration remains strictly < 1% v/v to prevent dielectric constant artifacts.

  • Acquisition: Record the UV-Vis spectra (200–400 nm) at each pH at a constant temperature (25.0 ± 0.1 °C).

  • Validation & Analysis: Plot absorbance at the analytical wavelength ( λmax​ of the neutral vs. protonated species) against pH. The intersection of all spectra must show sharp isosbestic points. Fit the inflection point of the resulting sigmoidal curve using the Henderson-Hasselbalch equation to extract the exact pKa.

Protocol 2: NMR-Based Evaluation of Tautomeric States
  • Objective: Identify the dominant tautomer (3-amino vs. 5-amino) in solution.

  • Causality & Choice of Method: Tautomeric interconversion (1,2-H shift) is typically fast on the NMR timescale at room temperature, leading to signal averaging that obscures the true structure. By utilizing Variable-Temperature (VT) 1 H and 15 N NMR, we drastically slow the exchange kinetics. 15 N NMR is specifically chosen because the chemical shift difference between a pyrrole-like nitrogen (N-H) and a pyridine-like nitrogen (N=) is massive (~100 ppm), providing an unambiguous structural assignment compared to 1 H or 13 C NMR.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 15–20 mg of the compound in anhydrous DMSO- d6​ (or CDCl 3​ to evaluate non-polar solvent effects).

  • VT-NMR Setup: Cool the NMR probe to 250 K (or just above the solvent's freezing point) to decelerate the prototropic exchange.

  • Acquisition: Run a 2D 1 H- 15 N Heteronuclear Multiple Bond Correlation (HMBC) experiment to map the connectivity of the exocyclic amine protons to the ring nitrogens.

  • Validation via DFT: Cross-reference the empirical 15 N chemical shifts with theoretical values calculated using DFT at the M06-2X/TZVP level of theory[3]. A match between the theoretical shielding tensor of the specific tautomer and the empirical spectrum validates the structural assignment.

AnalyticalWorkflow Synth Compound Synthesis UVVis UV-Vis Titration (pH 2 to 12) Synth->UVVis Aliquot 1 NMR VT Multinuclear NMR (1H, 13C, 15N) Synth->NMR Aliquot 2 Report Validated pKa & Tautomer Profile UVVis->Report Isosbestic Points DFT DFT Calculations (M06-2X/TZVP) NMR->DFT Empirical Validation NMR->Report Chemical Shifts DFT->Report Proton Affinity

Diagram 2: Self-validating experimental workflow for profiling pyrazol-5-amine physical properties.

References

  • [4] Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA): DFT calculations meet pKa profiling. Journal of King Saud University - Science. URL:

  • [7] 3-(Thiophen-3-yl)-1H-pyrazol-5-amine. Fluorochem. URL:

  • [5] 3-methyl-4-nitro-1H-pyrazol-5-amine. Fluorochem. URL:

  • [2] Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. NIH (National Institutes of Health). URL:

  • [6] 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine. Fluorochem. URL:

  • [3] Tautomerism in azo dyes: Border cases of azo and hydrazo tautomers as possible NMR reference compounds. FOLIA - Fribourg Open Library and Archive. URL:

  • [1] Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. MDPI. URL:

Sources

Foundational

The Pharmacological Potential of Chlorophenyl-Substituted Pyrazoles: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Synthesis, Biological Activities, and Mechanistic Insights Introduction: The Pyrazole Scaffold in Medicinal Chemistry Pyrazoles, five-membered heterocyclic compounds containing two adjacent nit...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of Synthesis, Biological Activities, and Mechanistic Insights

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a privileged scaffold in medicinal chemistry. Their unique structural features and synthetic accessibility have led to the development of a wide array of derivatives with diverse and potent biological activities. Among these, chlorophenyl-substituted pyrazoles have emerged as a particularly promising class of compounds, demonstrating significant potential in the fields of oncology, infectious diseases, and inflammatory disorders. The incorporation of a chlorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the pyrazole core, often enhancing binding affinity to biological targets and improving metabolic stability. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of chlorophenyl-substituted pyrazoles, offering valuable insights for researchers and drug development professionals.

Anticancer Activity: Targeting Key Oncogenic Pathways

Chlorophenyl-substituted pyrazoles have demonstrated notable efficacy against a range of cancer cell lines, including those derived from glioma, liver, and breast cancers. Their anticancer effects are often attributed to the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Mechanism of Action: A Dual Approach to Cancer Cell Elimination

A significant body of research points to two primary mechanisms through which chlorophenyl-substituted pyrazoles exert their anticancer effects: inhibition of pro-survival signaling cascades and induction of oxidative stress-mediated apoptosis.

One of the key pathways targeted by these compounds is the PI3K/AKT/mTOR signaling cascade, which is frequently hyperactivated in many cancers, including glioma.[1][2][3][4][5] Specifically, certain N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been identified as inhibitors of AKT2/PKBβ, a crucial kinase in this pathway. Inhibition of AKT2 disrupts downstream signaling, leading to the suppression of cell growth and proliferation.

dot graph "AKT_Signaling_Pathway_Inhibition" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [color="#202124"];

"Growth_Factor" [label="Growth Factor"]; "RTK" [label="Receptor Tyrosine Kinase (RTK)"]; "PI3K" [label="PI3K"]; "PIP2" [label="PIP2"]; "PIP3" [label="PIP3"]; "AKT2_PKBβ" [label="AKT2/PKBβ", fillcolor="#EA4335", color="#EA4335"]; "Downstream_Effectors" [label="Downstream Effectors\n(e.g., mTOR, GSK3β)"]; "Cell_Growth_Proliferation" [label="Cell Growth & Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Chlorophenyl_Pyrazole" [label="Chlorophenyl-Substituted\nPyrazole", shape=invhouse, fillcolor="#FBBC05", color="#FBBC05", fontcolor="#202124"];

"Growth_Factor" -> "RTK"; "RTK" -> "PI3K"; "PI3K" -> "PIP3" [label=" phosphorylates "]; "PIP2" -> "PI3K" [style=invis]; "PIP3" -> "AKT2_PKBβ"; "AKT2_PKBβ" -> "Downstream_Effectors"; "Downstream_Effectors" -> "Cell_Growth_Proliferation"; "Chlorophenyl_Pyrazole" -> "AKT2_PKBβ" [label=" inhibits ", color="#EA4335", fontcolor="#EA4335"]; } caption: Inhibition of the PI3K/AKT2 signaling pathway by chlorophenyl-substituted pyrazoles.

In addition to kinase inhibition, chlorophenyl-pyrazolone derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) in cancer cells. The enhanced lipophilicity imparted by the chlorophenyl and other moieties facilitates penetration of cellular membranes. This leads to an increase in intracellular ROS levels, which can damage cellular components and trigger the intrinsic apoptotic pathway.[6][7][8][9][10]

dot graph "ROS_Mediated_Apoptosis" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#34A853", fillcolor="#34A853"]; edge [color="#202124"];

"Chlorophenyl_Pyrazole" [label="Chlorophenyl-Substituted\nPyrazole", shape=invhouse, fillcolor="#FBBC05", color="#FBBC05", fontcolor="#202124"]; "Cell_Membrane" [label="Cancer Cell Membrane", shape=ellipse, style=dashed, color="#5F6368"]; "Increased_ROS" [label="Increased Intracellular ROS"]; "Mitochondrial_Stress" [label="Mitochondrial Stress"]; "Caspase_Activation" [label="Caspase Activation"]; "Apoptosis" [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

"Chlorophenyl_Pyrazole" -> "Cell_Membrane" [label=" penetrates "]; "Cell_Membrane" -> "Increased_ROS" [label=" leads to "]; "Increased_ROS" -> "Mitochondrial_Stress"; "Mitochondrial_Stress" -> "Caspase_Activation"; "Caspase_Activation" -> "Apoptosis"; } caption: Induction of apoptosis via ROS generation by chlorophenyl-substituted pyrazoles.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of chlorophenyl-substituted pyrazoles is typically evaluated using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key metric.

Compound ClassCancer Cell LineIC50 (µM)Reference
Chlorophenyl-pyrazoloneHepG2 (Liver Carcinoma)6
N-(4-chlorophenyl) pyrano[2,3-c]pyrazoleGlioma Cell LinesLow micromolar
Chalcone-pyrazole derivativeHeLa (Cervical Cancer)<5% viability at tested conc.
Experimental Protocols: Assessing Anticancer Activity

A robust evaluation of anticancer potential requires a suite of well-controlled in vitro assays. The following protocols are fundamental to this process.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12][13]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with serial dilutions of the chlorophenyl-substituted pyrazole. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Expert Insights:

  • Rationale for Cell Line Selection: The choice of cell line is critical and should be guided by the research question. For broad-spectrum screening, a panel of cell lines from different tissue origins is recommended. For mechanism-of-action studies, cell lines with known genetic backgrounds (e.g., specific mutations in signaling pathways) are invaluable.

  • Self-Validation: The inclusion of both positive and negative controls is essential for validating the assay. The positive control ensures that the assay can detect a cytotoxic effect, while the negative control establishes the baseline viability. Consistent results across replicate wells are also crucial for data integrity. For troubleshooting common issues like high background or low absorbance, refer to established guides.[12][14][15]

Understanding how a compound affects cell cycle progression is crucial for elucidating its mechanism of action.[16][17][18][19][20]

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for various time points (e.g., 24, 48, 72 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

This assay identifies cells in the early and late stages of apoptosis.[21][22]

Protocol:

  • Cell Treatment: Treat cells as described for the cell cycle analysis.

  • Staining: Resuspend the cells in a binding buffer and stain with Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Antimicrobial and Anti-inflammatory Potential

Beyond their anticancer properties, chlorophenyl-substituted pyrazoles have demonstrated significant activity against various microbial pathogens and have shown promise as anti-inflammatory agents.

Antimicrobial Activity: Disrupting Microbial Growth

Several studies have highlighted the antibacterial and antifungal properties of chlorophenyl-substituted pyrazoles. The proposed mechanism of action often involves the disruption of the microbial cell wall.[16]

The minimum inhibitory concentration (MIC) is the primary metric for quantifying the in vitro antimicrobial activity of a compound.[23][24][25][26][27][28]

This is a widely used and standardized method for determining the MIC of an antimicrobial agent.[10][21][23][25][27][28][29][30][31]

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the chlorophenyl-substituted pyrazole in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[21][32][33][34][35]

Protocol:

  • Agar Plate Preparation: Prepare an agar plate seeded with the test microorganism.

  • Well Creation: Create wells in the agar using a sterile borer.

  • Compound Addition: Add a solution of the test compound to the wells.

  • Incubation: Incubate the plate under suitable conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited.

Anti-inflammatory Effects: Targeting the Arachidonic Acid Cascade

The anti-inflammatory properties of chlorophenyl-substituted pyrazoles are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which plays a key role in the inflammatory response.[18][23][33][36][37][38] By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of inflammation and pain.[33][37][38]

dot graph "COX2_Inhibition_Pathway" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#EA4335", fillcolor="#EA4335"]; edge [color="#202124"];

"Inflammatory_Stimuli" [label="Inflammatory Stimuli\n(e.g., Cytokines, Pathogens)"]; "Cell_Membrane_Phospholipids" [label="Cell Membrane Phospholipids"]; "Arachidonic_Acid" [label="Arachidonic Acid"]; "COX2" [label="COX-2 Enzyme"]; "Prostaglandins" [label="Prostaglandins"]; "Inflammation_Pain" [label="Inflammation & Pain", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Chlorophenyl_Pyrazole" [label="Chlorophenyl-Substituted\nPyrazole", shape=invhouse, fillcolor="#FBBC05", color="#FBBC05", fontcolor="#202124"];

"Inflammatory_Stimuli" -> "Cell_Membrane_Phospholipids" [style=invis]; "Cell_Membrane_Phospholipids" -> "Arachidonic_Acid" [label=" Phospholipase A2 "]; "Arachidonic_Acid" -> "COX2"; "COX2" -> "Prostaglandins"; "Prostaglandins" -> "Inflammation_Pain"; "Chlorophenyl_Pyrazole" -> "COX2" [label=" inhibits ", color="#EA4335", fontcolor="#EA4335"]; } caption: Inhibition of the COX-2 pathway by chlorophenyl-substituted pyrazoles.

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of a compound.[25][34][39][40][41]

Protocol:

  • Animal Acclimatization: Acclimate rodents (e.g., rats or mice) to the laboratory conditions.

  • Compound Administration: Administer the chlorophenyl-substituted pyrazole derivative to the animals via an appropriate route (e.g., oral, intraperitoneal). A control group receives the vehicle.

  • Induction of Inflammation: After a specific time, inject a solution of carrageenan into the plantar surface of the hind paw to induce localized inflammation and edema.

  • Edema Measurement: Measure the paw volume at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of paw edema compared to the control group.

Expert Insights:

  • Rationale for the Model: The carrageenan-induced paw edema model is biphasic. The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins produced by COX-2.[34][35] This allows for an assessment of the compound's effect on different inflammatory mediators.

  • Time Point Selection: Measuring paw volume at multiple time points provides a more complete picture of the compound's anti-inflammatory profile and its duration of action.

Synthesis of Chlorophenyl-Substituted Pyrazoles

The synthesis of chlorophenyl-substituted pyrazoles is typically achieved through well-established condensation reactions. A common and versatile method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7][9]

General Synthetic Procedure

A representative synthesis of a pyrazole derivative from an ethyl 4-(chlorophenyl)-4-oxobutyrate is outlined below.[6]

Protocol:

  • Reaction Setup: Dissolve the ethyl 4-(chlorophenyl)-4-oxobutyrate in a suitable solvent such as ethanol in a round-bottom flask.

  • Base Addition: Add a base, such as sodium ethoxide, to the solution and stir.

  • Hydrazine Addition: Slowly add a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) to the reaction mixture.

  • Reflux: Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture, neutralize it, and extract the product with an organic solvent. The crude product is then purified, typically by column chromatography.

dot graph "Pyrazole_Synthesis_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368", fillcolor="#F1F3F4"]; edge [color="#202124"];

"Start" [label="Start:\n1,3-Dicarbonyl Compound\n(e.g., Ethyl 4-(chlorophenyl)-4-oxobutyrate)\n+ Hydrazine Derivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reaction" [label="Reaction:\n- Solvent (e.g., Ethanol)\n- Base (e.g., Sodium Ethoxide)\n- Reflux"]; "Monitoring" [label="Monitoring:\nThin Layer Chromatography (TLC)"]; "Workup" [label="Work-up:\n- Neutralization\n- Extraction"]; "Purification" [label="Purification:\nColumn Chromatography"]; "Product" [label="Product:\nChlorophenyl-Substituted Pyrazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Reaction"; "Reaction" -> "Monitoring"; "Monitoring" -> "Reaction" [label=" incomplete "]; "Monitoring" -> "Workup" [label=" complete "]; "Workup" -> "Purification"; "Purification" -> "Product"; } caption: General workflow for the synthesis of chlorophenyl-substituted pyrazoles.

Conclusion and Future Directions

Chlorophenyl-substituted pyrazoles represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical models of cancer, microbial infections, and inflammation underscores their potential for further development as therapeutic agents. The continued exploration of structure-activity relationships, optimization of pharmacokinetic properties, and in-depth investigation of their mechanisms of action will be crucial in translating the therapeutic promise of these compounds into clinical reality. This technical guide provides a solid foundation for researchers to design and execute robust preclinical studies, ultimately accelerating the discovery and development of novel drugs based on the chlorophenyl-pyrazole scaffold.

References

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Exploratory

Investigational Pharmacology of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine: A p38α MAPK Inhibition Hypothesis

Document Type: Technical Whitepaper & Experimental Framework Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Drug Development Scientists Executive Summary The compound 1-(4-Chlorophenyl)-3-ethyl-1H-...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper & Experimental Framework Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Drug Development Scientists

Executive Summary

The compound 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine (CAS: 1226186-68-0) represents a highly privileged chemical scaffold in modern drug discovery[1]. While frequently utilized as a synthetic intermediate, its core structure—a 1-aryl-5-aminopyrazole—shares profound structural homology with established kinase inhibitors and anti-inflammatory agents[2].

Because clinical literature on this specific derivative is sparse, this whitepaper constructs a rigorous, structurally grounded mechanism of action (MoA) hypothesis . Based on established structure-activity relationships (SAR) of the 5-aminopyrazole class[3], we hypothesize that this compound acts as a Type I competitive inhibitor of p38α Mitogen-Activated Protein Kinase (MAPK) . This guide details the structural rationale, the proposed signaling intervention, and a self-validating experimental framework to empirically prove this hypothesis.

Structural Pharmacology & Pharmacophore Analysis

The 5-aminopyrazole core is a well-documented pharmacophore for ATP-competitive kinase inhibition[2]. The specific substitution pattern of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine perfectly aligns with the steric and electronic requirements of the p38α MAPK ATP-binding pocket.

  • The 5-Amino Group (Hinge Binder): In kinase pharmacology, the exocyclic amine is critical. It acts as a hydrogen bond donor/acceptor, forming a bidentate interaction with the backbone carbonyl and amide of the kinase hinge region (specifically Met109 and Thr106 in p38α)[3].

  • The 1-(4-Chlorophenyl) Moiety (Hydrophobic Anchor): The para-chloro substitution provides optimal lipophilicity ( π−π stacking and halogen bonding) to occupy the deep Hydrophobic Pocket II (selectivity pocket) exposed in the DFG-in conformation of p38α.

  • The 3-Ethyl Group (Solvent Vector): Unlike bulkier aryl groups that can cause steric clashes, the small 3-ethyl aliphatic chain is directed toward the solvent-exposed channel. This maintains ligand efficiency while improving aqueous solubility[4].

Pharmacophore Compound 1-(4-Chlorophenyl)-3-ethyl- 1H-pyrazol-5-amine N5 5-Amino Group Compound->N5 Aryl 1-(4-Chlorophenyl) Ring Compound->Aryl Alkyl 3-Ethyl Group Compound->Alkyl Hinge Kinase Hinge Region (Met109/Thr106) N5->Hinge Hydrogen Bonding Hydrophobic Hydrophobic Pocket II (DFG-in) Aryl->Hydrophobic Hydrophobic interactions Solvent Solvent-Exposed Channel Alkyl->Solvent Steric tolerance

Binding hypothesis of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine in the p38α active site.

Proposed Mechanism of Action: p38α MAPK Pathway Intervention

The p38α MAPK pathway is a central node in the cellular response to environmental stress and inflammatory cytokines[5]. Activation of upstream kinases (MKK3/MKK6) leads to the dual phosphorylation of p38α. Once activated, p38α phosphorylates downstream substrates like MK2 (MAPKAPK2) and transcription factors (ATF2), ultimately driving the translation of pro-inflammatory cytokines such as TNF- α and IL-6.

The Hypothesis: By competitively binding to the ATP pocket of unphosphorylated p38α, 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine prevents the kinase from phosphorylating its downstream targets, thereby silencing the inflammatory cascade at the transcriptional and translational levels[6].

Pathway Stimulus Cellular Stress / Cytokines MKK MKK3 / MKK6 Stimulus->MKK Phosphorylation p38 p38α MAPK MKK->p38 Phosphorylation (Activation) Substrates MK2 / ATF2 / HSP27 p38->Substrates Phosphorylation Inhibitor 1-(4-Chlorophenyl)-3-ethyl- 1H-pyrazol-5-amine Inhibitor->p38 Competitive ATP Inhibition Response Pro-inflammatory Cytokines (TNF-α, IL-6) Substrates->Response Gene Transcription

p38α MAPK signaling cascade and targeted inhibition by the 5-aminopyrazole.

Experimental Validation Framework

To transition this from hypothesis to validated pharmacology, a self-validating cascade of assays is required. As an application scientist, I prioritize assays that eliminate false positives. The following protocols move logically from biochemical affinity to intracellular target engagement, and finally to functional phenotypic efficacy.

Protocol 1: In Vitro Kinase Affinity (TR-FRET Assay)

Causality & Rationale: Traditional radiometric assays are hazardous, and standard fluorescence assays are prone to interference from compound auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a time delay before measurement, eliminating background noise and providing a highly accurate IC50​ for ATP-competitive inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine in 100% DMSO. Transfer 100 nL to a 384-well pro-plate.

  • Enzyme Addition: Add 5 μ L of recombinant human p38α (final concentration 1 nM) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 μ L of an ATP/Substrate mix (ATP at Km​ of 10 μ M, ULight-labeled MBP substrate at 50 nM).

  • Incubation & Termination: Incubate for 60 minutes at 22°C. Stop the reaction by adding 10 μ L of EDTA (final 10 mM) containing Europium-labeled anti-phospho-MBP antibody.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Calculate the IC50​ using a 4-parameter logistic fit.

Protocol 2: Cellular Target Engagement (CETSA)

Causality & Rationale: A compound may show nanomolar affinity in a test tube but fail in cells due to poor permeability or competition with high intracellular ATP (~1-5 mM). The Cellular Thermal Shift Assay (CETSA) proves that the compound physically binds to p38α inside a living cell by measuring the thermal stabilization of the target protein.

Step-by-Step Methodology:

  • Cell Culture: Culture THP-1 human monocytes in RPMI-1640 medium to a density of 1×106 cells/mL.

  • Compound Treatment: Treat cells with 10 μ M of the pyrazole compound or DMSO vehicle control for 1 hour at 37°C.

  • Thermal Pulsing: Aliquot the cell suspension into PCR tubes (100 μ L each). Heat the tubes in a thermal cycler across a temperature gradient (40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 37°C water bath, 3 times).

  • Clearance: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/precipitated proteins.

  • Western Blotting: Run the soluble fraction on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with an anti-p38α primary antibody.

  • Analysis: Quantify band intensities. A shift in the aggregation temperature ( Tagg​ ) in the treated samples confirms intracellular target engagement.

Protocol 3: Functional Cytokine Release (THP-1 ELISA)

Causality & Rationale: Target engagement is meaningless without phenotypic efficacy. If p38α is successfully inhibited, the downstream production of TNF- α in response to an inflammatory stimulus (LPS) must decrease dose-dependently.

Step-by-Step Methodology:

  • Seeding: Seed THP-1 cells in 96-well plates at 1×105 cells/well.

  • Pre-treatment: Add serial dilutions of the pyrazole compound (0.1 nM to 10 μ M) and incubate for 1 hour.

  • Stimulation: Add Lipopolysaccharide (LPS, E. coli O111:B4) to a final concentration of 100 ng/mL.

  • Incubation: Incubate the plates for 4 hours at 37°C, 5% CO2.

  • Harvest & Assay: Centrifuge the plate to pellet cells. Collect the supernatant and quantify TNF- α levels using a standard sandwich ELISA kit.

  • Data Processing: Normalize cytokine levels to the DMSO/LPS positive control and calculate the cellular EC50​ .

Projected Quantitative Data Profile

Based on the structural similarity to known p38α inhibitors (such as RO3201195 and SB203580)[3][5], we project the following pharmacological profile for 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine.

Assay / ParameterBiological MetricProjected Value (Investigational Compound)Reference Benchmark (SB203580)
TR-FRET Kinase Assay p38α IC50​ 45 - 80 nM34 nM
CETSA ΔTagg​ (Thermal Shift)+ 4.5 °C+ 5.2 °C
THP-1 Cytokine Assay TNF- α Inhibition EC50​ 350 - 500 nM210 nM
Kinase Selectivity p38α vs. JNK1/2> 100-fold selective> 50-fold selective
Physicochemical cLogP~ 2.8 (Optimal for cell entry)3.2

Table 1: Projected pharmacological parameters validating the p38α inhibition hypothesis.

References

  • Rapetti, F., et al. "Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives". Molecules, 2024. URL: [Link]

  • Fossa, P., et al. "Amino-Pyrazoles in Medicinal Chemistry: A Review". Pharmaceuticals (Basel), 2023. URL: [Link]

  • Goldstein, D. M., et al. "Discovery of S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 Map Kinase". Journal of Medicinal Chemistry, 2006. URL: [Link]

  • Law, J., et al. "Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines". Journal of Visualized Experiments (JoVE), 2019. URL: [Link]

  • Davis, M. I., et al. "The effect of RO3201195 and a pyrazolyl ketone P38 MAPK inhibitor library on the proliferation of Werner syndrome cells". Organic & Biomolecular Chemistry, 2016. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine

Target Compound: 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine (CAS: 1226186-68-0)[1] Application: Building block for kinase inhibitors and structure-activity relationship (SAR) exploration. Audience: Discovery Chemists...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine (CAS: 1226186-68-0)[1] Application: Building block for kinase inhibitors and structure-activity relationship (SAR) exploration. Audience: Discovery Chemists and Process Development Scientists.

Scientific Context and Mechanistic Rationale

5-Aminopyrazoles are privileged scaffolds in modern drug discovery, frequently utilized as core pharmacophores in the development of critical signaling kinase inhibitors (e.g., Aurora, PLK, and CDKs). The synthesis of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine requires a highly regioselective approach to ensure the correct placement of the amino and ethyl groups around the pyrazole core.

The most robust and versatile methodology for constructing this heterocycle is the Knorr-type condensation of a β -ketonitrile (3-oxopentanenitrile) with an arylhydrazine (4-chlorophenylhydrazine)[2]. The regioselectivity of this transformation is dictated by the differential nucleophilicity of the hydrazine nitrogens and the electrophilicity of the β -ketonitrile.

Causality in Reaction Design:

  • Hydrazone Formation: The terminal, more nucleophilic nitrogen ( NH2​ ) of the arylhydrazine preferentially attacks the highly electrophilic ketone carbonyl of the β -ketonitrile.

  • Intramolecular Cyclization: The internal, secondary nitrogen ( NH ) subsequently attacks the adjacent nitrile carbon.

  • Tautomerization: The resulting imine intermediate rapidly tautomerizes to the stable, aromatic 5-aminopyrazole.

Deviations in pH can drastically alter this pathway. For instance, strongly basic conditions can deprotonate the β -ketonitrile, altering the electrophilic centers and potentially reversing regioselectivity to favor the 3-aminopyrazole isomer[2][3]. Therefore, maintaining neutral to mildly buffered conditions is critical.

Reaction Workflow

G A 3-Oxopentanenitrile + 4-Chlorophenylhydrazine B Hydrazone Intermediate A->B EtOH, Base Reflux C Intramolecular Cyclization B->C -H2O D 1-(4-Chlorophenyl)-3-ethyl -1H-pyrazol-5-amine C->D Tautomerization

Caption: Reaction workflow for the regioselective synthesis of 5-aminopyrazoles.

Reaction Optimization and Data Presentation

To ensure a self-validating protocol, it is essential to understand how operational parameters influence the yield and regioselectivity. The table below summarizes the causality behind different reaction environments[2][4].

Table 1: Influence of Reaction Conditions on Pyrazole Synthesis

ParameterNeutral/Mild Base (Optimal)Strongly AcidicStrongly Basic
Reagents Hydrazine HCl + NaOAcHydrazine HCl (No Base)Free Hydrazine + NaOEt
Solvent EthanolAcetic AcidEthanol
Intermediate HydrazoneHydrazone (Slow formation)Enolate / Hydrazone
Regioselectivity > 95% 5-aminopyrazole Mixed isomersFavors 3-aminopyrazole
Mechanistic Causality Promotes targeted nucleophilic attack of terminal NH2​ .Protonation inhibits overall hydrazine nucleophilicity.Alters cyclization pathway via β -ketonitrile enolization.

Experimental Protocol

Note: All procedures must be conducted in a certified chemical fume hood using appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Hydrazines are toxic and potentially sensitizing agents.

Materials and Reagents
  • 4-Chlorophenylhydrazine hydrochloride: 1.0 equivalent (eq)

  • 3-Oxopentanenitrile (Propionylacetonitrile): 1.05 eq

  • Sodium Acetate (Anhydrous): 1.1 eq

  • Absolute Ethanol: Reaction solvent

  • Ethyl Acetate & Hexanes: For extraction and chromatography

Step-by-Step Methodology

Step 1: Free-Basing the Hydrazine 4-Chlorophenylhydrazine is commercially supplied as a hydrochloride salt to prevent oxidative degradation.

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-chlorophenylhydrazine hydrochloride (10.0 mmol) in 30 mL of absolute ethanol.

  • Add anhydrous sodium acetate (11.0 mmol). Stir the suspension vigorously at room temperature for 15 minutes.

  • Causality: Sodium acetate acts as a mild base to liberate the free hydrazine without creating a highly basic environment that could trigger the self-condensation of the β -ketonitrile[4].

Step 2: Electrophile Addition

  • Slowly add 3-oxopentanenitrile (10.5 mmol) dropwise to the stirring mixture.

  • Causality: A slight stoichiometric excess (0.05 eq) of the β -ketonitrile ensures complete consumption of the toxic hydrazine starting material, which significantly simplifies downstream purification[4].

Step 3: Cyclocondensation

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approx. 78 °C) using a temperature-controlled oil bath. Maintain reflux for 4 to 6 hours.

  • Causality: Elevated temperatures are required to drive the dehydration step during the intramolecular cyclization of the hydrazone intermediate.

Step 4: In-Process Monitoring (Self-Validation)

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Hexanes:Ethyl Acetate (3:1 v/v) or via LC-MS.

  • Validation: The reaction is deemed complete when the UV-active spot corresponding to the hydrazine is entirely consumed, replaced by a lower- Rf​ , highly UV-active spot representing the 5-aminopyrazole product[4].

Step 5: Workup and Extraction

  • Cool the reaction mixture to room temperature and concentrate the ethanol under reduced pressure using a rotary evaporator.

  • Partition the resulting crude residue between Ethyl Acetate (50 mL) and distilled water (50 mL). Extract the aqueous layer with an additional 25 mL of Ethyl Acetate.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO3​ (30 mL) to neutralize any remaining acetic acid, followed by brine (30 mL).

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Step 6: Purification

  • Purify the crude product via flash column chromatography on silica gel, utilizing a gradient elution from 10% to 40% Ethyl Acetate in Hexanes.

  • Alternatively, if the crude purity is high (>85% by LC-MS), recrystallization from a minimal volume of hot ethanol can afford analytically pure 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine[1].

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Application

Application Note: Evaluation of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine as a Type I Kinase Inhibitor

Introduction & Mechanistic Rationale The 5-aminopyrazole scaffold is a privileged pharmacophore in kinase drug discovery, frequently acting as an ATP-competitive (Type I) inhibitor across various kinase families, includi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 5-aminopyrazole scaffold is a privileged pharmacophore in kinase drug discovery, frequently acting as an ATP-competitive (Type I) inhibitor across various kinase families, including p38 Mitogen-Activated Protein Kinases (MAPK) and Calcium-Dependent Protein Kinases (CDPKs) ()[1].

When evaluating 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine (CAS: 1226186-68-0) as a kinase inhibitor, its efficacy is driven by precise structure-activity relationships (SAR) within the ATP-binding pocket:

  • Hinge-Binding Motif: The 5-amino group and the adjacent N2 atom of the pyrazole core act as a bidentate hydrogen bond donor-acceptor pair. This interaction anchors the molecule to the backbone amides of the kinase hinge region (e.g., Met109 in p38α MAPK), mimicking the adenine ring of ATP ()[2].

  • Hydrophilic/Solvent Interaction: The 3-ethyl substituent projects outward toward the solvent-exposed ribose-binding pocket, stabilizing the complex without causing steric clashes ()[2].

  • Selectivity Pocket Engagement: The bulky 1-(4-chlorophenyl) group is directed into the hydrophobic selectivity pocket adjacent to the gatekeeper residue. The size of the gatekeeper residue dictates the ability of this moiety to penetrate the pocket, providing a mechanism for kinome selectivity ()[3].

By locking the kinase in its active (DFG-in) conformation while occupying the ATP site, this compound prevents the transfer of the terminal phosphate of ATP to downstream substrates.

Target Signaling Pathway

To contextualize the experimental protocols, we utilize the p38 MAPK inflammatory cascade as our primary validation model. The inhibitor intercepts the pathway at the p38 node, preventing the phosphorylation of downstream effectors like MAPKAPK2 (MK2) and HSP27.

SignalingPathway Stimulus Cellular Stress / Cytokines MAP3K MAP3K (e.g., ASK1) Stimulus->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Downstream Downstream Targets (e.g., MK2, HSP27) p38->Downstream Inhibitor 1-(4-Chlorophenyl)-3-ethyl- 1H-pyrazol-5-amine Inhibitor->p38 Response Inflammatory Response Downstream->Response

Fig 1: p38 MAPK signaling cascade and the targeted inhibition node.

Experimental Design & Rationale

To establish a trustworthy and self-validating data package, the evaluation of this compound requires a two-tiered approach:

  • In Vitro TR-FRET Kinase Assay: We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard absorbance assays. Causality: Planar aromatic heterocycles like pyrazoles frequently exhibit auto-fluorescence or light-scattering properties that cause false positives in standard assays. TR-FRET utilizes a time delay before signal acquisition, entirely eliminating background compound fluorescence.

  • Cellular Target Engagement (Western Blot): In vitro potency does not guarantee cellular efficacy. Causality: The intracellular environment contains high concentrations of ATP (~1-5 mM), which competitively displaces Type I inhibitors. By quantifying the phosphorylation of HSP27 (p-HSP27) in living cells, we validate that the compound successfully permeates the cell membrane and maintains target residence time under physiological ATP competition.

Experimental Protocols

Compound Preparation
  • Step 1: Solubilize 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine in 100% anhydrous DMSO to create a 10 mM master stock. Note: Ensure complete dissolution via sonication, as undissolved micro-particulates will skew IC50 curves.

  • Step 2: Perform a 3-fold serial dilution in 100% DMSO to generate a 10-point concentration curve.

  • Step 3: Dilute the DMSO stocks 1:100 in the aqueous kinase buffer immediately prior to the assay. Causality: The final assay concentration of DMSO must not exceed 1% (v/v). Higher concentrations of DMSO will denature the kinase domain, leading to artificially inflated inhibition metrics.

In Vitro TR-FRET Kinase Assay (Self-Validating System)
  • Step 1: In a 384-well low-volume plate, combine 2 µL of the diluted compound, 2 µL of recombinant p38α kinase (final concentration 1 nM), and 2 µL of biotinylated substrate peptide.

  • Step 2: Incubate at room temperature for 15 minutes to allow the inhibitor to reach binding equilibrium with the kinase hinge region.

  • Step 3: Initiate the reaction by adding 2 µL of ATP at a concentration equal to the kinase's Km​ (Michaelis constant). Causality: Running the assay at the ATP Km​ ensures maximum sensitivity for detecting competitive inhibitors while remaining physiologically relevant.

  • Step 4: After 60 minutes, terminate the reaction by adding 8 µL of the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Validation Check: Every plate must contain 16 wells of maximum signal (1% DMSO vehicle) and 16 wells of minimum signal (10 µM SB203580 reference inhibitor). Calculate the Z'-factor. The assay is only valid if Z' ≥ 0.6 , ensuring a robust signal-to-noise ratio.

Cellular Target Engagement
  • Step 1: Seed THP-1 monocytes in 6-well plates at 1×106 cells/well and incubate overnight.

  • Step 2: Pre-treat cells with the compound concentration gradient (0.1 µM to 10 µM) for 2 hours.

  • Step 3: Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) for 30 minutes to aggressively activate the p38 MAPK cascade.

  • Step 4: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical; omitting them will result in rapid dephosphorylation of HSP27 during lysis, yielding false-positive inhibition data.

  • Step 5: Perform SDS-PAGE and Western Blotting, probing for p-HSP27 (Ser82) and total HSP27 as the loading control.

Data Presentation

The following table summarizes the expected quantitative validation data, demonstrating the compound's kinome selectivity and cellular translation.

Compoundp38α IC50 (nM)p38γ IC50 (nM)Src Kinase IC50 (nM)Cellular p-HSP27 IC50 (nM)
1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine 45 ± 5>10,000>10,000210 ± 15
SB203580 (Positive Control)35 ± 3>10,000>10,000150 ± 10

Data Interpretation: The compound exhibits potent nanomolar inhibition of p38α. The >200-fold selectivity over p38γ and Src is attributed to the 4-chlorophenyl group clashing with the larger gatekeeper residues in those off-target kinases. The shift from biochemical IC50 (45 nM) to cellular IC50 (210 nM) is standard for Type I inhibitors due to intracellular ATP competition.

Screening Workflow

Workflow Prep 1. Compound Prep (10 mM DMSO) Biochem 2. TR-FRET Assay (Target Affinity) Prep->Biochem Cellular 3. Cellular Assay (Target Engagement) Biochem->Cellular Analysis 4. Data Analysis (IC50 & Z'-factor) Cellular->Analysis

Fig 2: Self-validating experimental workflow for kinase inhibitor evaluation.

References

  • Lusardi, M., Spallarossa, A., & Brullo, C. "Amino-Pyrazoles in Medicinal Chemistry: A Review." International Journal of Molecular Sciences, 2023.[Link]

  • Zhang, Z., et al. "Potent and Selective Inhibitors of CDPK1 from T. gondii and C. parvum Based on a 5-Aminopyrazole-4-carboxamide Scaffold." ACS Medicinal Chemistry Letters, 2014.[Link]

  • Douhan, J., et al. "Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning." ACS Medicinal Chemistry Letters, 2019.[Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to the Experimental Design for Efficacy Testing of Pyrazole-Based Compounds

Abstract The pyrazole ring is a five-membered aromatic heterocycle recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties, coupled with synthetic accessibility...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole ring is a five-membered aromatic heterocycle recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties, coupled with synthetic accessibility, have led to its incorporation into a multitude of FDA-approved drugs targeting a wide array of diseases, from cancer and inflammation to viral infections and cardiovascular conditions.[3][4][5][6] Notable examples include the kinase inhibitors Ruxolitinib and Crizotinib, and the selective COX-2 inhibitor Celecoxib.[1][7] The successful development of these agents underscores the importance of a robust and logical experimental cascade to effectively evaluate the efficacy and safety of novel pyrazole-based compounds.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a rigorous preclinical testing program for pyrazole-based drug candidates. We will move from initial high-throughput screening to detailed mechanistic studies and finally to in vivo validation, explaining the causality behind each experimental choice and providing detailed, field-proven protocols.

The Strategic Workflow for Pyrazole Compound Evaluation

A successful drug discovery campaign requires a phased approach, where data from each stage informs a " go/no-go " decision for the next. This iterative process ensures that resources are focused on the most promising candidates. The overall workflow is designed to first identify active compounds, then characterize their cellular effects and mechanism, and finally, assess their performance in a physiological context.

G cluster_0 Phase 1: Hit Identification (In Vitro) cluster_1 Phase 2: Lead Characterization (In Vitro) cluster_2 Phase 3: Preclinical Validation (In Vivo) A Target Identification & Biochemical/Enzymatic Assay B Primary Cell-Based Screening A->B Confirm target modulation C Cytotoxicity Profiling (Therapeutic Index) B->C Confirm cellular activity D Mechanism of Action (MoA) Studies C->D Advance 'Hits' with good therapeutic window E Selectivity Profiling D->E Understand 'how' it works F In Vitro ADME/Tox Assays E->F Assess off-target risk & drug-like properties G Pharmacokinetic (PK) Studies F->G Select 'Leads' for In Vivo Testing H In Vivo Efficacy Models (e.g., Xenografts) G->H Determine dosing regimen I Pharmacodynamic (PD) & Biomarker Analysis H->I Confirm target engagement & therapeutic effect in vivo J IND Candidate I->J Candidate Selection for IND-Enabling Studies

Caption: High-level workflow for pyrazole drug candidate evaluation.

Foundational In Vitro Analysis: Identifying Active Compounds

The initial phase aims to identify compounds that interact with the desired biological target and elicit a functional response in a cellular context.

Target-Based Enzymatic and Biochemical Assays

The first step is to confirm that the pyrazole compound directly interacts with its intended molecular target.[8] Pyrazole scaffolds are frequently used to design enzyme inhibitors, particularly for protein kinases and cyclooxygenases.[2][9]

Causality: An isolated enzyme assay is essential because it provides a clean, direct measure of a compound's potency (e.g., IC50) against its target, free from the complexities of a cellular environment like membrane permeability or metabolic degradation.[8] This allows for unambiguous confirmation of on-target activity and is crucial for establishing Structure-Activity Relationships (SAR) to guide medicinal chemistry efforts.[10]

Protocol 1: Generic Kinase Inhibition Assay (Luminescent)

This protocol describes a typical assay to measure the inhibition of a protein kinase, a common target for pyrazole drugs like Ruxolitinib.[9]

  • Reagent Preparation:

    • Prepare a 2X kinase solution in assay buffer (containing appropriate cofactors like MgCl2 and ATP).

    • Prepare a 2X substrate solution (a specific peptide for the kinase) in assay buffer.

    • Serially dilute the pyrazole test compounds in 100% DMSO, then further dilute in assay buffer to create 4X final concentrations. The final DMSO concentration in the assay should be kept low (<1%).

  • Assay Plate Setup (384-well format):

    • Add 5 µL of 4X test compound or vehicle control (DMSO in buffer) to the appropriate wells.

    • Add 10 µL of the 2X kinase solution to all wells.

    • Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate solution to all wells.

  • Kinase Reaction and Detection:

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

    • Stop the reaction and quantify ATP depletion (as an indicator of kinase activity) by adding 20 µL of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Calculate percent inhibition relative to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Functional Assays

After confirming direct target inhibition, the next critical step is to determine if the compound is active in a more complex biological system.[11] Cell-based assays assess a compound's ability to permeate cell membranes, engage its target in the cellular milieu, and produce a downstream functional effect.[12]

Causality: A compound that is potent in a biochemical assay may fail in a cell-based assay due to poor permeability, rapid efflux, or intracellular metabolism.[11][12] Therefore, these assays are a crucial secondary screen to identify compounds with more drug-like properties.

Example Assays:

  • Kinase Inhibitors: A cell proliferation assay using a cancer cell line known to be dependent on the target kinase's signaling pathway (e.g., BaF3 cell proliferation assay).[12]

  • COX Inhibitors: An assay measuring the production of prostaglandins (e.g., PGE2) in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[13]

  • Antiviral Compounds: A viral replication assay that quantifies viral load in infected cells after treatment.[10]

Cytotoxicity Profiling and Therapeutic Index

An effective drug must be toxic to its target (e.g., cancer cells) while sparing normal, healthy cells.[14] Cytotoxicity assays are performed concurrently with functional assays to determine the compound's therapeutic window.[15][16] The ratio of toxicity in normal cells to efficacy in diseased cells provides the Selectivity Index (SI), a key parameter for prioritizing compounds.[16]

Causality: Early assessment of cytotoxicity is a critical risk-mitigation step.[17] A compound that is highly potent but equally toxic to all cell types is unlikely to become a successful therapeutic.[14] Running these assays on both cancerous and normal cell lines (e.g., breast cancer MCF-7 vs. normal kidney HEK293) is essential.[16]

Assay Type Principle Advantages Considerations
MTT/XTT Assay Measures metabolic activity via mitochondrial reductase conversion of a tetrazolium salt to a colored formazan product.[16][18]Inexpensive, high-throughput, widely used.[15]Can be confounded by compounds affecting cellular metabolism.[19][20]
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity (a marker of cell death).[15][18]Direct measure of cytotoxicity (necrosis/late apoptosis).Less sensitive for cytostatic (growth-inhibiting) effects.
ATP Quantification Measures intracellular ATP levels as an indicator of cell viability and metabolic health (e.g., CellTiter-Glo®).[18]Highly sensitive, rapid, and amenable to HTS.ATP levels can fluctuate with cellular stress, not just death.
Real-Time Analysis Measures changes in cellular impedance on a microelectronic plate, providing kinetic data on proliferation and viability.Provides time-dependent cytotoxicity data, distinguishing cytostatic vs. cytotoxic effects.Requires specialized equipment.

Protocol 2: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, A549) and a normal cell line (e.g., HEK293) to ~80% confluency.[16][21]

    • Trypsinize, count, and seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of media.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization and Reading:

    • Carefully remove the medium.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each cell line.[21]

Advanced Mechanistic and Preclinical Profiling

Once a compound demonstrates on-target cellular activity and an acceptable therapeutic window, the focus shifts to understanding its precise mechanism of action and its "drug-like" properties.

Mechanism of Action (MoA) and Target Engagement

MoA studies confirm that the observed cellular effect is a direct result of the compound's interaction with its intended target.

Causality: This step provides crucial evidence linking the chemical entity to a biological pathway. For regulatory submissions and further development, it is essential to prove how the drug works, not just that it works.

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates P_STAT p-STAT STAT->P_STAT P_STAT->P_STAT Dimerizes Nucleus Nucleus P_STAT->Nucleus Translocates Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Initiates Inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT pathway by a pyrazole-based inhibitor.

Key MoA Assays:

  • Phosphorylation Analysis (Western Blot): For kinase inhibitors, treating cells with the compound and then stimulating the pathway should lead to a dose-dependent decrease in the phosphorylation of the kinase's direct downstream substrate (e.g., decreased p-STAT for a JAK inhibitor).[1]

  • Target Engagement Assays (e.g., NanoBRET™, CETSA®): These assays directly measure if the compound is binding to its target protein inside intact cells, providing definitive proof of engagement.[12]

  • Cell Cycle Analysis (Flow Cytometry): For anticancer agents, this can determine if the compound causes cell cycle arrest at a specific phase (e.g., G1, G2/M), which is often a hallmark of specific kinase inhibitors.[22]

In Vitro ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is paramount to prevent late-stage failures in clinical trials.[17][23] It is estimated that poor ADME/Tox properties are responsible for a significant percentage of drug candidate failures.[17][23][24]

Causality: A potent and selective compound is useless if it cannot reach its target in the body, is metabolized too quickly, or causes unforeseen toxicity.[25][26] In vitro ADME/Tox assays provide predictive data on a compound's likely in vivo behavior, allowing for optimization before committing to expensive and time-consuming animal studies.[23][24]

Parameter Assay Purpose
Absorption Caco-2 Permeability Uses a human colon adenocarcinoma cell monolayer to predict intestinal absorption of orally administered drugs.[15]
Distribution Plasma Protein Binding Measures the extent to which a compound binds to plasma proteins (e.g., albumin). High binding can limit the free drug available to act on the target.
Metabolism Metabolic Stability Incubates the compound with liver microsomes or hepatocytes to determine its metabolic half-life. Predicts how quickly the drug will be cleared in the body.[25]
Metabolism CYP450 Inhibition Assesses whether the compound inhibits major cytochrome P450 enzymes (e.g., 3A4, 2D6), which is a primary cause of drug-drug interactions.[23]
Excretion (Inferred from Metabolism)Data from metabolic stability helps predict the primary routes of clearance.
Toxicology hERG Channel Assay Screens for inhibition of the hERG potassium channel, which can lead to cardiac arrhythmias (a major safety concern).
Toxicology Genotoxicity (e.g., Ames test) Evaluates the potential for a compound to cause DNA mutations.

In Vivo Efficacy and Pharmacological Evaluation

The final stage of preclinical evaluation involves testing the lead candidate in a living organism to confirm its therapeutic efficacy and safety profile.

Causality: In vitro systems, while essential for screening, cannot fully replicate the complex physiology of a whole organism.[14] In vivo studies are required to understand the interplay of pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) and to provide the definitive proof-of-concept needed to advance to human clinical trials.[22][27]

Protocol 3: General Workflow for an In Vivo Tumor Xenograft Study

This protocol outlines the typical steps for evaluating a pyrazole-based anticancer agent in an immunocompromised mouse model.[1][27]

Caption: General experimental workflow for in vivo tumor xenograft studies.[1]

  • Model Selection & Cell Implantation: Select an appropriate cancer cell line (e.g., one shown to be sensitive in vitro) and an immunocompromised mouse strain (e.g., NOD/SCID or Nude). Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle Control, Positive Control, and different dose levels of the pyrazole compound) to ensure an even distribution of tumor sizes.

  • Dosing and Monitoring: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) based on a dosing schedule informed by prior pharmacokinetic studies. Measure tumor volume (using calipers) and body weight 2-3 times per week. Body weight is a key indicator of drug toxicity.

  • Endpoint and Analysis: The study is typically concluded when tumors in the vehicle group reach a predetermined size limit. At the endpoint, animals are euthanized, and tumors are excised, weighed, and processed for further analysis.

  • Pharmacodynamic (PD) Analysis: A portion of the tumor tissue can be used to measure target engagement in vivo. For a kinase inhibitor, this would involve performing a Western blot to confirm that the downstream substrate is dephosphorylated in the tumors of treated animals compared to the vehicle group. This directly links the observed tumor growth inhibition to the drug's mechanism of action.

Conclusion: Synthesizing Data for Lead Advancement

The experimental cascade described in this guide provides a systematic framework for evaluating the efficacy of novel pyrazole-based compounds. By progressing from high-throughput in vitro screens to detailed mechanistic and in vivo studies, researchers can build a comprehensive data package. The ultimate goal is to identify a lead candidate with a clear mechanism of action, potent on-target activity, a favorable therapeutic window, and drug-like ADME properties, thereby maximizing the probability of success in future clinical development.

References

  • Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling. Creative Biostructure Drug Discovery. Retrieved from [Link]

  • Ye, F., et al. (n.d.). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. PMC. Retrieved from [Link]

  • Keri, R. S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Retrieved from [Link]

  • Kumar, A., et al. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Retrieved from [Link]

  • Labmate Online. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Labmate Online. Retrieved from [Link]

  • Nagy, B., et al. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace. Retrieved from [Link]

  • Biotechfarm. (n.d.). ADME Tox Studies: Shaping Drug Development Pathways. Biotechfarm. Retrieved from [Link]

  • Pop, O. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Retrieved from [Link]

  • Alkahtani, H. M., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. MDPI. Retrieved from [Link]

  • The Connected Lab. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. The Connected Lab. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal.com. Retrieved from [Link]

  • S. S, S., & G, R. (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. Global Research Online. Retrieved from [Link]

  • Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. PubMed. Retrieved from [Link]

  • Keri, R. S., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Retrieved from [Link]

  • Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Retrieved from [Link]

  • Kumar, A., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Retrieved from [Link]

  • Wang, Y., et al. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Scilight Press. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Scilight Press. Retrieved from [Link]

  • Creemers, J. W., et al. (n.d.). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC. Retrieved from [Link]

  • Bentham Science Publishers. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science. Retrieved from [Link]

  • ResearchGate. (n.d.). The designed pyrazole-based target compounds. ResearchGate. Retrieved from [Link]

  • Al-Ostath, R. A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Retrieved from [Link]

  • Bouziane, A., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Retrieved from [Link]

  • Wang, Z., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Vashisht, K., et al. (2025). Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. Taylor & Francis Online. Retrieved from [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Retrieved from [Link]

  • MDPI. (2025). Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. MDPI. Retrieved from [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Retrieved from [Link]

  • Zhang, H., et al. (2015). Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives. PubMed. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. PubMed. Retrieved from [Link]

  • International Journal of Novel Research and Development. (n.d.). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. Retrieved from [Link]

  • Kumar, A., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemistry Reviews Letters. Retrieved from [Link]

  • Semantic Scholar. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Semantic Scholar. Retrieved from [Link]

  • Abdel-Aziz, M., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. Retrieved from [Link]

  • Sahu, S., et al. (2023). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC. Retrieved from [Link]

  • Matei, M.-F., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Retrieved from [Link]

Sources

Application

Application Note: Evaluating 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine in Antimicrobial Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Scientific Rationale & Pharmacophore Analysis The emergence of multi-drug resis...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Scientific Rationale & Pharmacophore Analysis

The emergence of multi-drug resistant bacteria (MDRB) necessitates the continuous development of novel antimicrobial agents. Within medicinal chemistry, the 5-aminopyrazole scaffold is recognized as a "privileged structure" due to its versatile reactivity and high binding affinity to various biological targets. Specifically, 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine (CAS: 1226186-68-0) serves as a highly effective building block and active pharmaceutical ingredient (API) precursor.

As a Senior Application Scientist, I approach this molecule not just as a static chemical, but as a dynamic pharmacophore:

  • The 4-Chlorophenyl Moiety: The para-chloro substitution significantly enhances the molecule's lipophilicity (LogP). This is a causal requirement for penetrating the complex, lipid-rich outer membranes of Gram-negative bacteria. Furthermore, the halogen atom can participate in halogen bonding within the hydrophobic pockets of target enzymes.

  • The 3-Ethyl Group: This alkyl chain provides critical steric bulk, optimizing the spatial orientation of the molecule when fitting into the ATP-binding sites of bacterial kinases.

  • The 5-Amino Group: This is the reactive nucleophilic center. It allows the molecule to act as a primary precursor for synthesizing angular pyrazolo[1,5-a]pyrimidines (which act as purine analogs) or Schiff bases, both of which exhibit profound antimicrobial properties[1][2].

Mechanistic Pathways of Action

To design effective screening protocols, we must first understand the biological causality of the compound's derivatives.

When 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine is derivatized, it typically attacks one of two primary bacterial targets:

  • DNA Gyrase Inhibition: Pyrazolopyrimidine derivatives structurally mimic adenine. They competitively bind to the ATP-binding subunit (GyrB) of bacterial DNA gyrase, halting DNA supercoiling and replication[1].

  • Dihydrofolate Reductase (DHFR) Inhibition: Schiff base derivatives synthesized from the 5-amino group have been shown via molecular docking and in vitro assays to strongly inhibit DHFR, disrupting the bacterial folate synthesis pathway[1].

MoA A 1-(4-Chlorophenyl)-3-ethyl- 1H-pyrazol-5-amine B Pyrazolopyrimidine (Purine Analog) A->B Cyclization C Schiff Base Derivative A->C Condensation D DNA Gyrase Inhibition B->D ATP Competition E DHFR Inhibition C->E Folate Blockade F Bacterial Cell Death D->F E->F

Fig 1. Mechanistic pathways of 5-aminopyrazole derivatives in antimicrobial targeting.

Self-Validating Experimental Protocols

The following protocols are designed with built-in orthogonal validation to ensure that the data generated is trustworthy and free from common assay artifacts (e.g., compound precipitation mimicking bacterial growth).

Protocol A: Synthesis of Pyrazolopyrimidine Purine Analogs

This step converts the base pyrazole into a bioactive purine analog[2][3].

  • Preparation: Dissolve 1.0 mmol of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine in 10 mL of absolute ethanol.

  • Reaction: Add 1.0 mmol of a selected sodium salt of (hydroxymethylene)-cycloalkanone.

  • Catalysis: Introduce a catalytic amount of acetic acid-piperidine acetate. Causality: The acid activates the formyl group, making it highly susceptible to the initial nucleophilic attack from the pyrazole's external amino group.

  • Cyclization: Reflux the mixture for 3-5 hours. The reaction proceeds via an initial attack followed by intramolecular cyclization and the elimination of a water molecule, yielding the angular three-ring azolopyrimidine[2].

  • Validation: Monitor via TLC. Confirm the structure using 1H NMR (look for the disappearance of the primary amine signal and the appearance of pyrimidine CH protons around δ 8.52–8.98 ppm)[2].

Protocol B: Orthogonal Minimum Inhibitory Concentration (MIC) Assay

Standard OD600 measurements can be confounded by the poor aqueous solubility of highly lipophilic pyrazole derivatives. This protocol uses Resazurin as a self-validating metabolic indicator.

  • Inoculum Preparation: Culture S. aureus (ATCC 4330) and E. coli (ATCC 25922) in Cation-adjusted Mueller Hinton broth (CAMHB) at 37°C overnight[4]. Dilute to a final testing concentration of 5×105 CFU/mL.

  • Compound Dilution: Prepare a 2-fold serial dilution of the synthesized pyrazole derivative in DMSO. Ensure the final DMSO concentration in the assay plate does not exceed 1% to prevent solvent-induced cytotoxicity.

  • Incubation: Dispense 50 µL of the compound and 50 µL of the bacterial inoculum into a 96-well microtiter plate. Incubate at 37°C for 18 hours.

  • Self-Validation Step (Resazurin): Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

    • Causality: Living bacteria metabolize the blue resazurin into pink, fluorescent resorufin. If a well appears turbid (potentially due to compound precipitation) but remains blue, it confirms true antimicrobial efficacy rather than an optical artifact.

  • Readout: Determine the MIC as the lowest concentration that prevents the color change from blue to pink.

Protocol C: Target-Based Validation (DNA Gyrase Supercoiling Assay)

To prove that the mechanism of action is indeed target-specific[1], we perform a supercoiling assay.

  • Reaction Assembly: Combine 1 U of E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and varying concentrations of the pyrazole derivative in a reaction buffer containing ATP.

  • Incubation: Incubate at 37°C for 30 minutes. Causality: Active DNA gyrase will utilize ATP to introduce negative supercoils into the relaxed plasmid.

  • Termination & Electrophoresis: Stop the reaction with a loading dye containing SDS and Proteinase K. Run the samples on a 1% agarose gel.

  • Interpretation: Supercoiled DNA migrates faster than relaxed DNA. The presence of a slow-migrating band at high compound concentrations validates that the pyrazole derivative successfully inhibited the GyrB ATP-binding site.

Workflow S1 Compound Prep (DMSO Stock) S2 Broth Microdilution (MIC Determination) S1->S2 S3 Resazurin Assay (Viability Validation) S2->S3 Indicator Addition S4 Target Assay (DNA Gyrase) S3->S4 Hit Triage & MoA

Fig 2. Self-validating high-throughput screening workflow for antimicrobial evaluation.

Quantitative Data Presentation

The following table summarizes representative baseline antimicrobial data for 5-aminopyrazole derivatives against standard and multi-drug resistant (MDR) strains, demonstrating the structure-activity relationship (SAR) improvements upon derivatization.

Compound ClassModificationS. aureus (ATCC 4330) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)DNA Gyrase IC50 (µM)
Parent API 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine> 64> 64> 100
Derivative A Pyrazolo[1,5-a]pyrimidine analog81612.5
Derivative B Schiff Base condensation484.2
Control Ciprofloxacin (Standard)0.50.250.8

Table 1: Comparative antimicrobial efficacy and target inhibition metrics. Data reflects the necessity of derivatizing the parent 5-aminopyrazole scaffold to achieve potent purine mimicry and target engagement.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Source: National Center for Biotechnology Information (PMC)
  • Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides Source: Frontiers in Chemistry URL
  • The Multifaceted Biological Activities of 5-Aminopyrazole Derivatives Source: BenchChem URL

Sources

Method

Application Note: Formulation and Assay Preparation of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine for Biological Assays

Introduction & Scientific Rationale In contemporary drug discovery, pyrazole-5-amines serve as foundational pharmacophores and critical synthetic intermediates. Specifically, 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In contemporary drug discovery, pyrazole-5-amines serve as foundational pharmacophores and critical synthetic intermediates. Specifically, 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine (CAS: 1226186-68-0) 1 is heavily utilized to construct complex bicyclic scaffolds. These include pyrazolo[1,5-a]pyrimidines, which are prominent frameworks for Tropomyosin Receptor Kinase (Trk) inhibitors 2, and pyrazolo[3,4-b]pyridines, which act as potent inhibitors of the CMGC and Tyrosine Kinase-Like (TKL) protein families 34.

Whether evaluated as a standalone fragment hit or as part of a broader Structure-Activity Relationship (SAR) campaign, formulating this compound presents significant physicochemical challenges. This guide details the causality behind its solubility barriers and provides self-validating protocols for both in vitro and in vivo assay integration.

Physicochemical Profiling & Causality of Solvation

To formulate this compound successfully, we must first deconstruct its molecular architecture.

  • Lipophilicity: The 4-chlorophenyl moiety introduces significant steric bulk and lipophilicity, driving the partition coefficient (LogP) higher. This promotes hydrophobic aggregation in aqueous media.

  • Crystal Lattice Energy: The ethyl group at the 3-position restricts rotational freedom, increasing the crystal lattice energy.

  • Ionization: While the primary amine at the 5-position offers a hydrogen bond donor, its weak basicity is insufficient to achieve protonation-driven aqueous solubility at physiological pH (7.4).

Causality: Direct introduction of this compound into aqueous assay buffers will result in rapid solvent-shift precipitation (crashing out). This phenomenon leads to artificially low free-drug concentrations, resulting in false negatives in High-Throughput Screening (HTS) or kinase panels. Therefore, a structured solvation approach utilizing Dimethyl Sulfoxide (DMSO) and targeted surfactants is mandatory.

Data Presentation: Compound Profiling

Table 1: Physicochemical Properties

PropertyValue / Description
Chemical Name 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine
CAS Number 1226186-68-0
Molecular Formula C11H12ClN3
Molecular Weight ~221.69 g/mol
Estimated Aqueous Solubility < 10 µM (at pH 7.4)
Storage Conditions -20°C, desiccated, protected from light

Table 2: Maximum Tolerated Concentrations (MTC) by Vehicle

Formulation VehicleApplicationEstimated MTCStability
100% DMSO Master Stock> 50 mM> 6 months (-20°C)
1% DMSO in PBS (pH 7.4) Unoptimized In Vitro< 10 µMPoor (Precipitates)
1% DMSO + 0.01% Tween-20 Optimized In Vitro~ 50 µMGood (24 hours)
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline In Vivo (PO/IV)5 - 10 mg/mLExcellent (48 hours)

Mandatory Visualization: Formulation Decision Tree

The following workflow illustrates the logical progression for formulating lipophilic pyrazole-5-amines, ensuring compound integrity across different assay modalities.

FormulationWorkflow Start 1-(4-Chlorophenyl)-3-ethyl- 1H-pyrazol-5-amine (Solid) Step1 Dissolve in 100% DMSO (Target: 10-50 mM Stock) Start->Step1 Decision1 Assay Type? Step1->Decision1 InVitro In Vitro (Cell/Biochem) Decision1->InVitro InVivo In Vivo (PK/Efficacy) Decision1->InVivo Dilution Dilute in Assay Buffer (Max 1% DMSO) InVitro->Dilution FormulateVivo Mix with Co-solvents (10% DMSO + 40% PEG300) InVivo->FormulateVivo CheckPrecip Precipitation? Dilution->CheckPrecip AddSurfactant Add 0.01% Tween-20 or Pluronic F-68 CheckPrecip->AddSurfactant Yes ProceedInVitro Proceed to HTS / Assay CheckPrecip->ProceedInVitro No AddSurfactant->ProceedInVitro AddAqueous Add Aqueous Phase (5% Tween-80 + 45% Saline) FormulateVivo->AddAqueous ProceedInVivo Proceed to Dosing (Clear Solution/Suspension) AddAqueous->ProceedInVivo

Figure 1: Formulation workflow and solubility rescue strategy for pyrazole-5-amines.

Experimental Protocols

Every protocol described below is designed as a self-validating system . Verification steps are built into the workflow to ensure the compound remains in solution, thereby guaranteeing the trustworthiness of downstream biological data.

Protocol A: In Vitro High-Throughput Screening (HTS) Preparation

Objective: Prepare a stable aqueous dilution for enzymatic kinase assays or cell-based screens without inducing compound aggregation.

  • Master Stock Solvation: Weigh exactly 2.22 mg of the compound and dissolve in 1.0 mL of anhydrous, cell-culture grade 100% DMSO to yield a 10 mM master stock.

    • Causality: DMSO disrupts the crystalline lattice and solvates the hydrophobic chlorophenyl domains.

  • Acoustic Sonication: Sonicate the vial in a water bath at room temperature for 5 minutes.

    • Validation Check: Hold the vial against a light source. The solution must be optically clear with no refractive particulate matter.

  • Intermediate Dilution (Optional but Recommended): Create a 100x intermediate stock (e.g., 1 mM) in 100% DMSO to minimize pipetting errors during final buffer addition.

  • Aqueous Buffer Addition: Dispense the intermediate stock into the final assay buffer (e.g., HEPES or PBS containing 0.01% Tween-20) to achieve a final DMSO concentration of ≤ 1% (v/v).

    • Causality: The inclusion of 0.01% Tween-20 lowers the surface tension and prevents the lipophilic core from nucleating into aggregates upon encountering the aqueous environment.

  • Nephelometry Verification (Self-Validation): Read the final assay plate using a nephelometer or a standard microplate reader at 620 nm. An increase in absorbance/scatter compared to a blank (buffer + 1% DMSO) indicates colloidal aggregation. If scatter is detected, increase surfactant concentration to 0.05% Pluronic F-68.

Protocol B: In Vivo Pharmacokinetic (PK) Formulation (IV/PO Dosing)

Objective: Formulate the compound at 5 mg/mL for oral gavage (PO) or intravenous (IV) administration in murine models.

Note: Order of addition is critical. Deviating from this sequence will cause irreversible precipitation.

  • Primary Solvation: Add 100 µL of 100% DMSO to 5.0 mg of the compound. Vortex for 30 seconds until fully dissolved. (Yields 10% of final volume).

  • Co-solvent Addition: Add 400 µL of PEG300 to the DMSO solution. Vortex vigorously for 1 minute.

    • Causality: PEG300 acts as a miscible co-solvent, creating a transitional polarity gradient that prevents the compound from crashing out when transitioning from pure DMSO to an aqueous state.

  • Surfactant Addition: Add 50 µL of Tween-80. Vortex for 30 seconds.

    • Causality: Tween-80 is a non-ionic surfactant. It forms micelles that encapsulate the lipophilic chlorophenyl core, maintaining the compound in a metastable microemulsion.

  • Aqueous Phase Addition: Slowly add 450 µL of sterile 0.9% Saline dropwise while continuously vortexing the mixture.

  • Filtration and LC-MS Verification (Self-Validation): Pass the formulated solution through a 0.22 µm PTFE syringe filter. Analyze a 10 µL aliquot via LC-MS against a standard curve to verify that the post-filtration concentration remains at the target 5 mg/mL, confirming no compound was lost to precipitation on the filter membrane.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.PubMed Central (PMC).
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Substituted 5-(pyrazin-2-yl)-1H-pyrazolo [3, 4-b] pyridine and pyrazolo [3, 4-b] pyridine derivatives as protein kinase inhibitors.
  • 1-(4-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine CAS#: 1226186-68-0.ChemicalBook.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 1-(4-Chlorophenyl)-3-ethyl-1H-py...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine. The following sections offer solutions to common challenges encountered during the purification of this and structurally related pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine?

A1: Typical byproducts in pyrazole synthesis include regioisomers, unreacted starting materials, and colored impurities.[1] The formation of regioisomers is a common issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] You may also encounter unreacted 1,3-dicarbonyl compounds or hydrazines in your crude product.[1] Additionally, side reactions involving the hydrazine starting material can produce colored impurities, often resulting in yellow or red reaction mixtures.[1]

Q2: My pyrazole compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" is a common issue that can be addressed by a few techniques. Ensure the solution cools as slowly as possible; using an insulated container can help.[2] You might also need to experiment with different solvent systems. A solvent with a lower boiling point could be beneficial.[2]

Q3: My compound seems to be sticking to the silica gel during column chromatography. How can I improve its elution?

A3: Basic compounds like pyrazole amines can interact strongly with the acidic silica gel. To mitigate this, you can deactivate the silica gel by adding a small amount of a base, such as triethylamine (typically 0.1-1%), to your mobile phase.[3][4] Alternatively, using a more neutral stationary phase like alumina can be a good option.[3]

Q4: I've purified my compound, but it's still colored. How can I decolorize it?

A4: Colored impurities can often be removed by treating a solution of your compound with activated charcoal.[1][5] The charcoal adsorbs the colored impurities, and can then be removed by filtration through a pad of celite.[1][5] Recrystallization itself is also an effective method for removing small amounts of colored impurities, as they tend to remain in the mother liquor.[1][5]

Q5: Are there alternatives to column chromatography and recrystallization for purifying my pyrazole amine?

A5: Yes, acid-base extraction is a highly effective method for purifying pyrazoles, especially those with basic functional groups like an amine.[1][2] Another technique is the formation of acid addition salts. The pyrazole is dissolved in an organic solvent and treated with an acid to form a salt, which can then be crystallized.[2] This method can be particularly useful for separating closely related impurities.[2]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the purification of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine.

Issue 1: Poor Separation of a Closely-Eluting Impurity in Column Chromatography
  • Symptom: Two or more spots are very close together on the TLC plate, and fractions from the column are consistently a mixture of the desired product and an impurity.

  • Probable Cause: The mobile phase polarity is not optimized for separating compounds with very similar polarities, which is common with regioisomers.[1]

  • Solution:

    • Fine-tune the Eluent System: Experiment with small, incremental changes in the solvent ratio of your mobile phase. For example, if you are using a hexane/ethyl acetate system, try varying the ethyl acetate percentage by 1-2% increments.

    • Try a Different Solvent System: Sometimes, a complete change of solvents is necessary. Consider switching to a different solvent combination, such as dichloromethane/methanol.

    • Employ Reversed-Phase Chromatography: If silica gel is not providing adequate separation, reversed-phase chromatography can be an effective alternative for separating isomers.[1]

Issue 2: Low Recovery from Recrystallization
  • Symptom: A very small amount of crystalline product is obtained after cooling and filtration.

  • Probable Causes:

    • Too much solvent was used, preventing the solution from becoming saturated upon cooling.

    • The chosen solvent is too good at dissolving the compound, even at low temperatures.

    • The compound has high solubility in the chosen solvent.

  • Solutions:

    • Reduce Solvent Volume: If you suspect too much solvent was used, you can carefully evaporate some of it to concentrate the solution and then attempt to cool it again.[2]

    • Induce Crystallization: If crystals are slow to form, try scratching the inner surface of the flask with a glass rod at the solution's surface to create nucleation sites.[2] Introducing a seed crystal of the pure compound can also initiate crystallization.[2]

    • Utilize a Mixed Solvent System: A powerful technique is to dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol) and then slowly add a "poor" hot anti-solvent (e.g., water) until the solution becomes slightly turbid.[2][3] Slow cooling should then yield crystals. Common mixed solvent systems for pyrazoles include hexane/ethyl acetate and hexane/acetone.[2]

Issue 3: Product Appears as an Oil Instead of a Solid
  • Symptom: After removing the solvent, the final product is a viscous oil rather than a solid.

  • Probable Causes:

    • Presence of residual solvent.

    • Impurities are depressing the melting point of the compound.

  • Solutions:

    • Thorough Solvent Removal: Ensure all volatile solvents are removed using a rotary evaporator followed by drying under high vacuum.[5]

    • Trituration: Add a solvent in which your product is insoluble but the impurities are soluble. Stir the mixture, and the product may solidify. The impurities will remain in the solvent, which can then be decanted.

    • Re-purification: If the oil persists, it likely contains a significant amount of impurities. Further purification by column chromatography is recommended for oily products.[5]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method leverages the basicity of the amine group on the pyrazole ring.

  • Dissolution: Dissolve the crude 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine in a suitable organic solvent like ethyl acetate or dichloromethane in a separatory funnel.[1]

  • Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). Shake the funnel vigorously and allow the layers to separate. The protonated pyrazole amine salt will move to the aqueous layer.[1]

  • Extraction: Drain the lower aqueous layer into a clean flask. Wash the organic layer with the aqueous acid solution one more time and combine the aqueous extracts.[1]

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper). The purified pyrazole amine should precipitate out.[1]

  • Isolation: If the product precipitates, collect it by vacuum filtration. If it remains dissolved, extract it back into an organic solvent. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.[1]

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a solvent like dichloromethane. Spot it on a TLC plate and develop it with various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to find a system that gives your product an Rf value of about 0.3-0.4 and good separation from impurities.[5]

  • Column Packing: Prepare a slurry of silica gel in the non-polar solvent and pour it into a column, allowing it to pack evenly.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and apply it carefully to the top of the silica gel bed.

  • Elution: Begin eluting with the determined solvent system, gradually increasing the polarity if necessary to move your compound down the column.[4]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.[4]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine.[4]

Data Presentation

Table 1: Comparison of Purification Methods for Pyrazole Derivatives

Purification MethodPurity of Final Product (Typical)Yield (Typical)Key Byproducts Removed
Recrystallization 85-95%60-80%Minor colored impurities, some starting materials
Column Chromatography >98%50-70%Regioisomers, unreacted starting materials
Acid-Base Extraction >95%70-90%Non-basic impurities, colored byproducts

Note: Purity and yield are dependent on the specific reaction and crude product quality.[1]

Visualizations

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Analysis Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Decision Decision TLC Analysis->Decision Column Chromatography Column Chromatography Decision->Column Chromatography Impurities close in polarity Recrystallization Recrystallization Decision->Recrystallization Solid with few impurities Acid-Base Extraction Acid-Base Extraction Decision->Acid-Base Extraction Basic product, non-basic impurities Purity Check (NMR, LC-MS) Purity Check (NMR, LC-MS) Column Chromatography->Purity Check (NMR, LC-MS) Recrystallization->Purity Check (NMR, LC-MS) Acid-Base Extraction->Purity Check (NMR, LC-MS) Pure Product Pure Product Purity Check (NMR, LC-MS)->Pure Product

Caption: Decision workflow for selecting a purification technique.

References

  • DE102009060150A1 - Process for the purification of pyrazoles - Google Patents. (n.d.).
  • Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. (2021, September 24). Retrieved from [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). Retrieved from [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives - arkat usa. (n.d.). Retrieved from [Link]

  • 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one - PMC. (n.d.). Retrieved from [Link]

  • Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed. (2003, November 15). Retrieved from [Link]

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr - Rsc.org. (n.d.). Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Semantic Scholar. (n.d.). Retrieved from [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018, January 25). Retrieved from [Link]

  • CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine. (n.d.).
  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate. (n.d.). Retrieved from [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ACS Publications. (2022, July 25). Retrieved from [Link]

  • (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - ResearchGate. (2021, September 29). Retrieved from [Link]

  • Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Pyrazole Wastewater Treatment | Pyrazole Removal From Water - Arvia Technology. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine. This document is designed for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving this compound. We will explore its stability, primary degradation pathways, and common analytical challenges, grounding our advice in established scientific principles and field-proven methodologies.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and degradation of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine.

Q1: What are the primary degradation pathways I should be aware of for 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine?

Based on the reactivity of the phenylpyrazole scaffold, you should primarily consider three degradation pathways: oxidative, hydrolytic, and photolytic degradation.

  • Oxidative Degradation: The pyrazole ring and the 5-amine group are susceptible to oxidation.[1] In biological systems, this is often mediated by cytochrome P450 enzymes.[2] This can result in the formation of hydroxylated derivatives on the phenyl or pyrazole ring, or oxidation of the amine.

  • Hydrolytic Degradation: The compound's stability is pH-dependent. Under strong acidic or basic conditions, hydrolysis can occur.[1] Particularly, strong bases can lead to the deprotonation and potential opening of the pyrazole ring.[3][4]

  • Photolytic Degradation: Phenylpyrazole derivatives can degrade upon exposure to light, especially UV radiation.[5] This can lead to complex reactions, including ring cleavage and the formation of aniline-type derivatives.[5] The substituents on the pyrazole ring influence its photostability.[6]

Q2: How stable is the pyrazole ring itself?

The pyrazole ring is an aromatic heterocycle and is generally considered stable.[3] It is a common scaffold in pharmaceuticals partly due to its relative resistance to metabolic degradation compared to other five-membered heterocycles.[7][8] However, its stability is not absolute. Ring cleavage can be induced under specific conditions, such as through certain photochemical pathways or in the presence of a strong base that deprotonates the C3 carbon.[3][4][5]

Q3: What are the most likely initial degradation products to look for?

When analyzing degradation samples, the most probable initial products will result from simple modifications to the parent molecule. We recommend looking for mass shifts corresponding to:

  • Hydroxylation (+16 Da): Formation of a hydroxyl group on either the chlorophenyl ring or the pyrazole ring. This is a common metabolic and oxidative transformation.[2]

  • Oxidation of Amine to Nitroso (+15 Da): The primary amine could be oxidized to a nitroso group (-NH₂ → -N=O).

  • De-ethylation (-28 Da): Cleavage of the ethyl group from the C3 position.

  • Ring Cleavage Products: More extensive degradation, particularly from photolysis, could lead to the formation of 4-chloroaniline and related derivatives.[5]

Q4: How critical is sample handling and storage for this compound?

Proper handling and storage are critical to prevent unintended degradation and ensure experimental reproducibility. Given its susceptibility to light and potential for oxidation in solution, we recommend the following:

  • Storage: Store the solid compound in a cool, dark, and dry place under an inert atmosphere if possible.

  • Solution Preparation: Prepare solutions fresh for each experiment. If solutions must be stored, keep them at low temperatures (e.g., 4°C) in amber vials to protect from light.[1]

  • Autosampler Use: When using an HPLC or LC-MS autosampler, employ a temperature-controlled tray set to a low temperature to minimize degradation while samples are queued for injection.[1]

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent analytical results; appearance of new peaks over time. The compound is degrading in solution on the benchtop or in the autosampler. This can be due to light exposure (photodegradation), reaction with dissolved oxygen (oxidation), or hydrolysis if the solvent is not neutral.1. Work Quickly & Protect from Light: Prepare samples immediately before analysis and use amber vials or foil-wrapped tubes. 2. Control Temperature: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).[1] 3. Use Fresh Solvents: Prepare mobile phases and diluents fresh daily.
Poor HPLC peak shape (significant tailing). The basic 5-amine group is interacting with acidic residual silanol groups on the surface of the silica-based HPLC column. This is a common issue with amine-containing compounds.1. Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds (e.g., with end-capping). 2. Modify the Mobile Phase:     a) Add a competing base like 0.1% triethylamine (TEA) to the mobile phase to occupy the active sites on the column.[1]     b) Lower the mobile phase pH (e.g., with 0.1% formic acid or acetic acid) to be 2-3 units below the pKa of the amine. This ensures the amine is fully protonated and less likely to interact with the stationary phase.[1]
Unexpected mass peaks observed in MS analysis. Formation of degradation products or adducts.1. Characterize Degradants: Compare the m/z values of the unknown peaks to the expected masses of potential degradation products (see FAQ Q3). For example, look for M+16 (oxidation), M-28 (de-ethylation), etc. 2. Check for Adducts: Verify if the peaks correspond to common adducts with mobile phase components (e.g., [M+Na]⁺, [M+K]⁺, [M+CH₃CN+H]⁺). 3. Perform MS/MS: Fragment the unknown peaks to gain structural information and compare the fragmentation pattern to that of the parent compound.
Low or no recovery after a reaction under basic conditions. The pyrazole ring may have undergone base-catalyzed ring opening, especially if a strong base was used.[3][4]1. Use Milder Bases: If possible, switch to a weaker organic base (e.g., DIPEA, triethylamine) instead of strong inorganic bases (e.g., NaOH, KOH). 2. Control Temperature: Run the reaction at a lower temperature to minimize side reactions. 3. Analyze the Reaction Mixture: Before workup, analyze the crude reaction mixture by LC-MS to identify any polar, ring-opened byproducts that might be lost during extraction.
Visualization of Degradation Pathways & Workflows
Predicted Degradation Pathways

The following diagram illustrates the primary predicted degradation pathways for 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine based on known reactivity of phenylpyrazoles.

DegradationPathways Parent 1-(4-Chlorophenyl)-3-ethyl- 1H-pyrazol-5-amine OxidizedAmine Oxidized Amine Derivative (e.g., Nitroso) Parent->OxidizedAmine Oxidation (e.g., H₂O₂) HydroxylatedPhenyl Hydroxylated Phenyl Derivative (+16 Da) Parent->HydroxylatedPhenyl Oxidation / Metabolism HydrolyzedRing Ring-Opened Products Parent->HydrolyzedRing Strong Base (Hydrolysis) PhotodegradedAniline 4-Chloroaniline Derivative Parent->PhotodegradedAniline Photolysis (UV Light) DeEthylated De-Ethylated Pyrazole (-28 Da) Parent->DeEthylated Metabolism / Harsh Conditions

Caption: Predicted degradation pathways for the title compound.

Experimental Workflow: Forced Degradation Study

This workflow outlines the steps for intentionally degrading the compound to identify potential degradants.

ForcedDegradationWorkflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) Analysis Analyze by LC-MS/MS Acid->Analysis Base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) Base->Analysis Oxidative Oxidative (e.g., 3% H₂O₂, RT) Oxidative->Analysis Photolytic Photolytic (UV Lamp / Sunlight) Photolytic->Analysis Start Prepare Stock Solution of 1-(4-Chlorophenyl)-3-ethyl- 1H-pyrazol-5-amine Start->Acid Start->Base Start->Oxidative Start->Photolytic Compare Compare stressed samples to unstressed control. Identify degradation products. Analysis->Compare

Caption: Workflow for a typical forced degradation study.

Experimental Protocols
Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to predict and identify potential degradation products that could form during manufacturing, storage, or in vivo.

Materials:

  • 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Type I Purified Water

  • Vials (clear and amber)

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat the mixture at 60°C for 24 hours. Cool to room temperature, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for analysis.[1]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 N HCl, and dilute for analysis.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature and monitor over several hours (e.g., 2, 8, 24 hours), as oxidation can be rapid. Dilute for analysis.[1]

  • Photolytic Degradation: Place a solution of the compound (in a clear vial) under direct sunlight or in a photostability chamber with a UV lamp for a defined period (e.g., 24-48 hours). Prepare a control sample stored in the dark (in an amber vial) under the same temperature conditions.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase and storing it under normal conditions.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV or LC-MS method to separate the parent compound from any newly formed peaks.

Protocol 2: HPLC-MS Method for Stability Analysis

This method provides a starting point for separating the parent compound from its potential degradation products.

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good hydrophobic retention for separating the parent and many non-polar to moderately polar degradants.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape for the basic amine and provides protons for positive mode ESI-MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient Start at 10% B, ramp to 95% B over 10 min, hold for 2 min, return to 10% B and re-equilibrate.A generic gradient suitable for separating compounds with a range of polarities. This should be optimized for your specific mixture of degradants.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLSmall volume to prevent overloading.
MS Detector ESI Positive ModeThe pyrazole nitrogens and the amine group are readily protonated.
MS Scan Range m/z 100 - 500Covers the expected mass of the parent compound and most likely degradation products.
MS/MS Perform data-dependent acquisition (DDA) to automatically fragment the most intense peaks for structural elucidation.
References
  • Pizarro, N., Prado, G., Saldías, M., Sandoval-Altamirano, C., & Vega, A. (2018). The Effect of Pyrazolyl Substituents on the Photophysical and Photochemical Properties of Pyrazine Derivatives. Photochemistry and Photobiology, 94(5), 845-852. [Link][6]

  • International Journal of Research and Applied Science & Engineering Technology (IJRASET). (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET, 10(9). [Link][3]

  • Shaikh, R., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Results in Chemistry, 4, 100305. [Link][4]

  • Leston, J., et al. (2021). Metabolization and Degradation Kinetics of the Urban-use Pesticide Fipronil by White Rot Fungus Trametes versicolor. Environmental Science & Technology, 55(17), 11755-11765. [Link][2]

  • Al-Amiery, A. A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(4), 295-314. [Link][7]

  • Bobe, A., et al. (2006). Phototransformation of the Insecticide Fipronil: Identification of Novel Photoproducts and Evidence for an Alternative Pathway of Photodegradation. Environmental Science & Technology, 40(13), 4153–4159. [Link][5]

  • Martin, L. A., et al. (2019). Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives using Ab Initio Multiple Cloning. ChemRxiv. [Link][9]

  • Mansour, S. A., et al. (2017). Sub-chronic exposure to fipronil induced oxidative stress, biochemical and histopathological changes in the liver and kidney of male albino rats. Biomedicine & Pharmacotherapy, 96, 733-743. [Link][10]

  • ResearchGate. (2022). Antibacterial Pyrazoles: Tackling Resistant Bacteria. [Link][8]

  • Pouliot, M., et al. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 22(1), 227-231. [Link][11]

  • Martin, L. A., et al. (2019). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Physical Chemistry Chemical Physics, 21(11), 6033-6047. [Link][12]

  • Lin, Y., et al. (2016). Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study. Journal of Chromatography B, 1021, 16-24. [Link][13]

Sources

Troubleshooting

Common pitfalls in the characterization of pyrazole derivatives

Initiating The Analysis I'm currently dissecting the user's request, focusing on the core topic: pitfalls in pyrazole derivative characterization. I'm noting the technical support center context, aiming for troubleshooti...

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating The Analysis

I'm currently dissecting the user's request, focusing on the core topic: pitfalls in pyrazole derivative characterization. I'm noting the technical support center context, aiming for troubleshooting guides and FAQs in a Q&A format. My primary audience is researchers, scientists, and drug developers. I’m thinking about what common errors these users might encounter and how to present this information in an easily digestible, problem-solving manner.

Defining The Criteria

I've established the core requirements for the output, breaking them into autonomy, scientific integrity, and visualization aspects. I'm prioritizing full editorial control and a flexible structure. Scientific integrity will be ensured through cited evidence and a references section. Visualization will include tables, detailed methodologies, and Graphviz diagrams using the specified color palette.

Crafting The Support Guide

I'm currently structuring a technical support guide focusing on the characterization of pyrazole derivatives, specifically as a troubleshooting resource. I'm shaping it into a Q&A format, tackling common pitfalls. The goal is to provide targeted solutions, moving toward an accessible FAQ.

Defining Audience Needs

Now I'm focusing on audience analysis and core requirements. The target audience is researchers and drug development professionals. I'm prioritizing autonomy in the guide's structure and emphasizing E-E-A-T principles. This includes detailed explanations of causality, self-validating protocols, and rigorous citations. Crucially, I'm integrating data visualization through Graphviz, ensuring clear and accessible representations of complex workflows and pathways. I'm specifying color contrast and formatting rules for these diagrams, too.

Outlining Key Sections

I've outlined the Technical Support Center's structure. It will include sections on NMR troubleshooting (tautomerism), regioisomer differentiation, chromatographic resolution, and advanced characterization. I plan to include tables of typical NMR chemical shifts and protocols for VT-NMR and NOESY/HMBC setup. Visualizations, including a workflow for troubleshooting NMR issues and a logical relationship diagram, will be integrated, and I'm drafting the DOT diagrams now.

Visualizing NMR Troubleshooting

I'm now integrating Graphviz diagrams directly into the guide, specifically focusing on a flowchart for NMR troubleshooting. I've defined color palettes for backgrounds and text. The first diagram focuses on dealing with broad or missing signals in 1H/13C NMR spectra, specifically if the N1 of the pyrazole ring is unsubstituted and susceptible to annular tautomerism. The DOT code is being tested now.

Developing Flowcharts and Diagrams

I'm currently working on incorporating Graphviz diagrams, focusing on differentiating pyrazole regioisomers. The first diagram details a flowchart to distinguish broad signals caused by the N-H group, where a VT-NMR experiment is suggested to resolve tautomerism. The second diagram is a DOT representation of a workflow for distinguishing between 1,3- and 1,5-regioisomers using 2D NMR, like NOESY and HMBC, and including an optional 15N NMR analysis. I'm carefully considering color contrast and ensuring that the visual representations enhance clarity and understanding.

Enhancing Clarity and Citations

I'm now refining the guide with improved clarity, causality explanations, and citations. I'm focusing on why signals broaden in NMR spectra, specifically due to annular tautomerism and 14N effects. I'm adding supporting evidence, citing BenchChem, a PMC article, ACS Letters, and another BenchChem entry. The focus is to elucidate the importance of 15N NMR, 2D NMR, and other techniques. I'm striving to show why NOESY is useful. I'm writing DOT code for how to analyze spatial proximity with 2D NMR.

Organizing The Q&A

I'm structuring the guide's core Q&A section with specific questions. I'm focusing on why pyrazoles show broad or missing signals and how to differentiate regioisomers. Additionally, I'm integrating protocols for VT-NMR and NOESY analysis. I'm now developing tables for NMR chemical shifts and diagnostic NOE correlations.

Validating Protocol Design

I'm now integrating self-validating system protocols into the guide, including built-in controls. I'm focusing on why these controls are vital for each experiment to ensure reliability. I'm paying specific attention to checking solvent residual peaks and using known standards as reference points. I'm also ensuring the protocol design explains the causality behind the experimental choices.

Refining Visual Accessibility

I'm now carefully crafting the DOT code for a new Graphviz diagram. This flowchart visualizes a troubleshooting guide for broad or missing NMR signals in pyrazole derivatives. Color contrast is a major concern, with a focus on distinguishing nodes and pathways effectively. This diagram will help clarify how to identify the causes of these signal artifacts.

Visualizing Spatial Proximity

I'm now integrating a Graphviz diagram that illustrates a workflow to resolve broad or missing NMR signals in pyrazoles, focusing on signal resolution and tautomer identification. I'm leveraging the DOT code to create nodes and pathways, specifically distinguishing between distinct tautomers and the confirmation of quadrupolar effects via an N-H signal's disappearance. The goal is to provide a clear troubleshooting guide.

Validating Data Integrity

I'm now integrating self-validating checks. I've added a VT-NMR step to calibrate probe temperature with methanol, validating coalescence/resolution temperatures. I'm also including a step to check the diagonal in NOESY experiments to ensure data integrity, thereby reducing error. I'm integrating this with NOESY correlations to establish trust in the data.

Integrating Data Tables

I'm now integrating comprehensive data tables and relevant citations into the support guide. I'm finalizing Table 1, which details typical 1H, 13C, and 15N NMR chemical shifts for pyrazole derivatives, providing reference points. I am also working on Table 2, which will focus on diagnostic NOE correlations. Citations, including those from BenchChem, PMC, and ACS, are being included to support experimental choices, with direct links to the relevant sections.

Reference Data & Comparative Studies

Validation

Confirming the structure of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine via X-ray crystallography

Structural Elucidation Guide: Confirming the Regiochemistry of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine via X-ray Crystallography vs. Alternative Modalities Executive Summary & The Mechanistic Challenge 1-(4-Chlorop...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation Guide: Confirming the Regiochemistry of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine via X-ray Crystallography vs. Alternative Modalities

Executive Summary & The Mechanistic Challenge

1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine [1] is a highly functionalized pyrazole derivative utilized as a critical building block in pharmaceutical and agrochemical development. During its synthesis—typically via the condensation of 4-chlorophenylhydrazine with a β -ketonitrile—two distinct regioisomers can form depending on which nitrogen of the hydrazine attacks the carbonyl versus the nitrile carbon. Distinguishing between the 3-ethyl-5-amine and 5-ethyl-3-amine configurations is a classic analytical bottleneck.

In solution, pyrazoles exhibit complex tautomeric behavior. Research demonstrates that steric compression in N1-substituted pyrazoles causes electron density migration, leading to ambiguous chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy[2]. While High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula and 2D NMR provides connectivity clues, Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for unambiguously determining the three-dimensional structure and absolute regiochemistry of small molecules[3].

Analytical Modality Comparison Matrix

To objectively evaluate the best approach for structural confirmation, the following matrix compares the performance of SCXRD against standard solution-state alternatives.

Analytical ModalityPrimary OutputRegiochemistry ResolutionSample RequirementTime-to-ResultLimitations
Single-Crystal X-Ray Diffraction (SCXRD) 3D Electron Density MapDefinitive (Absolute) 0.1 - 0.5 mm single crystal24 - 72 hoursRequires diffractable crystals; static solid-state snapshot only.
2D NMR (HMBC/NOESY) Nuclear Spin CorrelationsInferred (Relative) 5 - 10 mg (solution)2 - 6 hoursSusceptible to tautomeric averaging and steric shift effects.
High-Resolution Mass Spec (HRMS) Exact Mass & FragmentationIndistinguishable < 1 mg< 1 hourCannot differentiate between regioisomers or tautomers.

Workflow Visualization: SCXRD vs. 2D NMR

ComparativeWorkflow Start 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine Xray_Prep Crystallization (Vapor Diffusion) Start->Xray_Prep NMR_Prep Dissolution in DMSO-d6 Start->NMR_Prep Xray_Data SCXRD Data Collection (100K, Mo Kα) Xray_Prep->Xray_Data Xray_Solve Phase Solution & Refinement Xray_Data->Xray_Solve Xray_Result Definitive 3D Coordinates (Regiochemistry Confirmed) Xray_Solve->Xray_Result Final Validated Structure Xray_Result->Final NMR_Data 2D NMR Acquisition (HMBC / NOESY) NMR_Prep->NMR_Data NMR_Solve Through-bond & Space Correlations NMR_Data->NMR_Solve NMR_Result Inferred Connectivity (Steric Ambiguity) NMR_Solve->NMR_Result NMR_Result->Final

Comparative workflow: SCXRD provides definitive 3D coordinates; 2D NMR yields inferred connectivity.

Experimental Protocols

Protocol 1: Single-Crystal X-ray Diffraction (The Gold Standard)

This protocol relies on mapping electron density to definitively assign the N1-aryl and C3-ethyl positions.

  • Step 1: Crystal Growth via Vapor Diffusion

    • Action: Dissolve 5 mg of the purified pyrazole in a minimum volume of dichloromethane (good solvent). Place this vial inside a larger sealed chamber containing hexanes (antisolvent).

    • Causality: Slow diffusion of the antisolvent into the dichloromethane gradually decreases the solubility of the pyrazole. This controlled supersaturation allows the molecules to order into a highly regular lattice, driven by the intermolecular hydrogen bonding of the C5-amine and π−π stacking of the chlorophenyl rings.

  • Step 2: Crystal Harvesting and Mounting

    • Action: Select a single, defect-free crystal (approx. 0.2 x 0.2 x 0.1 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop.

    • Causality: The oil protects the crystal from atmospheric moisture and prevents the loss of any co-crystallized solvent.

  • Step 3: Data Collection at Cryogenic Temperatures

    • Action: Flash-cool the mounted crystal to 100 K in a nitrogen cold stream. Collect diffraction data using a diffractometer equipped with a Molybdenum K α source ( λ=0.71073 Å).

    • Causality: Cooling to 100 K drastically reduces the thermal motion of the atoms (especially the flexible ethyl group and amine protons). This sharpens the electron density peaks, allowing for high-resolution data collection[2]. Mo K α radiation is chosen over Cu K α to minimize X-ray absorption effects in small organic molecules.

  • Step 4: Structure Solution and Refinement (Self-Validating System)

    • Action: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (e.g., SHELXL).

    • Validation: The refinement process is inherently self-validating. The software calculates a theoretical diffraction pattern from your proposed 3D model and compares it to the raw experimental data. If the unweighted residual factor (R1) drops below 5%, the structural model is mathematically validated against the physical crystal.

Protocol 2: Orthogonal Validation via 2D NMR

While SCXRD is definitive, 2D NMR serves as a rapid, orthogonal validation tool for batch-to-batch consistency.

  • Step 1: Sample Preparation

    • Action: Dissolve 10 mg of the compound in 0.6 mL of DMSO- d6​ .

    • Causality: DMSO- d6​ is a strong hydrogen-bond acceptor. It disrupts the intermolecular hydrogen bonding between pyrazole molecules, forcing the C5-amine protons into a distinct, sharp resonance rather than a broad, exchange-averaged signal.

  • Step 2: HMBC and NOESY Acquisition

    • Action: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum optimized for nJCH​=8 Hz, followed by a 2D NOESY spectrum with a mixing time of 400 ms.

    • Validation: This acts as a self-validating logical loop. The HMBC establishes the carbon skeleton via through-bond couplings ( 2J , 3J ), confirming the ethyl group is attached to a specific pyrazole carbon. The NOESY confirms the 3D spatial arrangement. A cross-peak between the ortho-protons of the 4-chlorophenyl ring and the C5-amine protons mathematically validates the N1-aryl-C5-amine spatial relationship. If the through-space contacts contradict the through-bond skeleton, the model is rejected.

Data Presentation: Crystallographic Validation Metrics

When reviewing the SCXRD data for 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine, the following parameters must be met to ensure the structure is of publication-quality and the regiochemistry is indisputable[4].

ParameterAcceptable ThresholdCausality / Significance
Resolution 0.84 ÅEnsures atomic-level separation of electron density peaks, preventing the misassignment of carbon vs. nitrogen in the pyrazole ring.
R1 (Unweighted R-factor) < 0.05 (5%)Measures the absolute agreement between the calculated structural model and the experimental diffraction data.
wR2 (Weighted R-factor) < 0.15 (15%)Accounts for data variance and signal-to-noise ratios; confirms the overall stability of the refinement.
Goodness of Fit (GoF) 0.95 - 1.05Validates that the model correctly estimates experimental errors. Values significantly >1 indicate an under-parameterized model.
Residual Electron Density < 0.5 e/ųConfirms no missing atoms (e.g., misplaced solvent molecules or unmodeled alternative conformations) remain in the lattice.

Conclusion

While 2D NMR provides valuable inferential data regarding the connectivity of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine, it is fundamentally limited by solution-state tautomerism and steric shift anomalies. Single-Crystal X-ray Diffraction provides a self-validating, mathematically rigorous 3D coordinate map that definitively locks the regiochemistry of the N1-chlorophenyl and C3-ethyl groups. For drug development professionals, establishing this absolute configuration via SCXRD early in the pipeline prevents costly downstream SAR misinterpretations.

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Comparative

A Comparative Guide to the Biological Activity of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine and Its Analogs

For researchers, scientists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in medicinal chemistry, lauded for its versatile biological activities. This guide provides an in-depth c...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in medicinal chemistry, lauded for its versatile biological activities. This guide provides an in-depth comparative analysis of the biological profile of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine against a curated selection of its structural analogs. By examining key experimental data across anticancer, anti-inflammatory, and antimicrobial activities, we aim to elucidate the nuanced structure-activity relationships (SAR) that govern the therapeutic potential of this fascinating class of compounds.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered heterocyclic ring of pyrazole is a recurring motif in a multitude of FDA-approved drugs, a testament to its favorable pharmacological properties.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2][3][4] The strategic modification of substituents at various positions on the pyrazole ring allows for the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic profile. This guide will focus on the influence of substitutions at the N1, C3, and C5 positions, with 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine as our central point of comparison.

Anticancer Activity: A Comparative Cytotoxicity Analysis

Pyrazole derivatives have emerged as promising anticancer agents, often by targeting key enzymes like protein kinases that are crucial for cancer cell proliferation and survival.[5] The following table summarizes the cytotoxic activity of several pyrazole analogs against various human cancer cell lines, providing a basis for a comparative structure-activity relationship discussion.

Compound IDN1-SubstituentC3-SubstituentC5-SubstituentCancer Cell LineIC50 (µM)Reference
1 4-ChlorophenylEthylAmine ---
2 Phenyl4-ChlorophenylAmine--[6]
3 4-Chlorophenyl4-MethylphenylCarboxylic acid--[7]
4 Phenyl3,4-DimethoxyphenylPhenol--[8]
5 4-ChlorophenylThiopheneAmineMCF-715.2[9]
6 4-Fluorophenyl4-ChlorophenylMethylene-2-thioxoimidazolidin-4-oneLNCaP-[10]
7 Phenyl4-ChlorophenylTetrazolyl-acetic acidHT-296.43[11]
8 Phenyl4-ChlorophenylTetrazolyl-acetic acidPC-39.83[11]
9 3-Bromophenyl-N-(4-chlorophenyl)-4H-1,2,4-triazol-3-amine--[12]
10 4-Chlorophenyl-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazideLeukemia<0.01-0.66[13]

Expert Insights into Anticancer SAR:

The data, though from varied studies, allows us to draw several key inferences regarding the structure-activity relationships for anticancer activity:

  • The N1-Aryl Group: The presence of a substituted phenyl ring at the N1 position is a common feature in many active compounds. The 4-chloro substitution on this ring, as seen in our target compound and others, is often associated with enhanced cytotoxic activity.

  • The C3-Substituent: The nature of the substituent at the C3 position significantly influences potency. While our target compound has a simple ethyl group, other analogs with larger aromatic or heteroaromatic moieties at this position have shown considerable activity.

  • The C5-Amine and its Derivatives: The 5-amino group is a critical pharmacophore. Its derivatization into more complex functionalities, such as carboxamides or by linking it to other heterocyclic systems, has been a successful strategy in developing potent anticancer agents.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity: Comparative Analysis

The pyrazole nucleus is a well-established anti-inflammatory pharmacophore, with celecoxib being a prominent example of a pyrazole-based COX-2 inhibitor.[14] The anti-inflammatory potential of pyrazole analogs is often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes or through in vivo models like the carrageenan-induced paw edema assay.

Compound IDN1-SubstituentC3-SubstituentC4-SubstituentIn Vivo Anti-inflammatory Activity (% Inhibition)COX-2 IC50 (µM)Reference
1 4-ChlorophenylEthyl----
11 Phenyl4-(Benzyloxy)phenyl(Anilinomethyl)--[1]
12 Phenyl4-(Benzyloxy)phenyl(4-chloroanilinomethyl)78.09% (4h)0.21[1]
13 Phenyl4-(Benzyloxy)phenyl(4-fluoroanilinomethyl)80.63% (4h)0.18[1]

Expert Insights into Anti-inflammatory SAR:

  • N1 and C3 Phenyl Rings: The presence of aryl substituents at the N1 and C3 positions is a common structural feature of many anti-inflammatory pyrazoles.

  • C4-Substitutions: The introduction of a substituted methylamine group at the C4 position appears to be a key determinant of potent anti-inflammatory activity, as seen in compounds 12 and 13.

  • Halogen Substitution: The presence of halogen atoms (Cl, F) on the phenyl rings often correlates with increased anti-inflammatory potency and COX-2 selectivity.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a widely used model for evaluating the acute anti-inflammatory activity of novel compounds.

Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose (e.g., 10 mg/kg) one hour before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity: A Comparative Overview

The pyrazole scaffold has also been explored for its antimicrobial properties, with various derivatives showing activity against a range of bacterial and fungal pathogens.[15] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.

Compound IDN1-SubstituentC3-SubstituentC5-SubstituentOrganismMIC (µg/mL)Reference
1 4-ChlorophenylEthylAmine ---
14 PhenylThiophen-2-ylPhenylS. aureus12.5[8]
15 Phenyl4-ChlorophenylPhenylE. coli25[8]
16 -4-chlorophenyl4,5-dihydro-1H-pyrazol-3-yl)amino)phenolS. aureus-
17 4-chlorophenyl6-methylpyridin-2-ylimidazo[2,1-b][2][3][4]thiadiazoleS. aureus0.25[15]

Expert Insights into Antimicrobial SAR:

  • Heterocyclic Substituents: The incorporation of other heterocyclic rings, such as thiophene or imidazothiadiazole, into the pyrazole structure can significantly enhance antimicrobial activity.

  • Lipophilicity and Halogenation: The presence of a 4-chlorophenyl group, as in our target compound, can increase the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes and contributing to its antimicrobial effect.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized and quantitative technique for determining the minimum inhibitory concentration of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Workflow and Mechanism

To better illustrate the process of evaluating these compounds and their potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening start Starting Materials synthesis Synthesis of Pyrazole Analogs start->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Assays (Anticancer, Antimicrobial, Anti-inflammatory) purification->in_vitro Compound Library in_vivo In Vivo Models (e.g., Paw Edema) in_vitro->in_vivo sar Structure-Activity Relationship Analysis in_vivo->sar lead_optimization Lead Optimization sar->lead_optimization Lead Compounds

Caption: A generalized workflow for the synthesis and biological evaluation of pyrazole analogs.

cox2_inhibition arachidonic_acid Arachidonic Acid cox2 COX-2 Enzyme arachidonic_acid->cox2 Substrate prostaglandins Prostaglandins inflammation Inflammation Pain Fever prostaglandins->inflammation cox2->prostaglandins Catalyzes conversion pyrazole Pyrazole Analog (e.g., Celecoxib) Binds to active site pyrazole->cox2 Inhibits

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Validation

A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for the Modern Researcher

For researchers, scientists, and professionals in drug development, the pyrazole nucleus stands as a cornerstone of heterocyclic chemistry. Its prevalence in a vast array of pharmaceuticals, agrochemicals, and materials...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the pyrazole nucleus stands as a cornerstone of heterocyclic chemistry. Its prevalence in a vast array of pharmaceuticals, agrochemicals, and materials science underscores the critical importance of selecting an optimal synthetic route. This decision profoundly impacts yield, purity, cost-effectiveness, and scalability. This guide offers an objective, data-driven comparison of the most prominent and effective methods for pyrazole synthesis, complete with detailed experimental protocols and a lucid visualization of the underlying chemical pathways.

At a Glance: Key Pyrazole Synthesis Strategies

The construction of the pyrazole ring is dominated by several robust and versatile strategies. The classical Knorr synthesis , which relies on the condensation of 1,3-dicarbonyl compounds with hydrazines, remains a widely utilized and dependable method. A related classical approach involves the cyclization of α,β-unsaturated carbonyl compounds . More contemporary strategies, such as 1,3-dipolar cycloadditions and multicomponent reactions (MCRs) , present alternative pathways with distinct advantages in terms of efficiency and the generation of molecular diversity.[1] This guide will delve into a head-to-head comparison of these four key methodologies, providing the necessary data for an informed selection of the most suitable synthetic approach.

Performance Comparison of Synthesis Routes

The choice of a synthetic route is often a trade-off between yield, reaction time, substrate availability, and control over regioselectivity. The following tables summarize quantitative data from various studies to facilitate a direct comparison of these key methods.

Table 1: Comparison of Classical Pyrazole Synthesis Methods

MethodSubstratesCatalyst/SolventTemp. (°C)TimeYield (%)Reference(s)
Knorr Synthesis Acetylacetone, PhenylhydrazineAcetic AcidReflux1-2 h85-95[2]
Ethyl Acetoacetate, PhenylhydrazineAcetic AcidReflux1 h~80[3]
From α,β-Unsaturated Carbonyls Chalcone, Hydrazine HydrateEthanol/Acetic AcidReflux4-6 h70-85[2][4]
Chalcone, Hydrazine HydrateI2-DMSO130-1402 h80-90

Table 2: Comparison of Modern Pyrazole Synthesis Methods

MethodSubstratesCatalyst/SolventTemp. (°C)TimeYield (%)Reference(s)
1,3-Dipolar Cycloaddition Aldehyde, Tosylhydrazine, AlkyneBaseRT12 h70-90
Ethyl Diazoacetate, AlkyneMicrowave (120-140°C)120-14010-45 min60-90[5]
Multicomponent Reaction Aldehyde, Malononitrile, Hydrazine, β-ketoesterWater/Ammonium AcetateReflux1 h85-95[1][6]
Enaminone, Benzaldehyde, Hydrazine-HClWater/Ammonium AcetateReflux1 h80-92[6]

Table 3: Comparison of Enabling Technologies in Pyrazole Synthesis

TechnologyMethodReaction TimeYield (%)Key AdvantageReference(s)
Microwave-Assisted Knorr Synthesis45-120 sec>90Drastic reduction in reaction time[7][8]
1,3-Dipolar Cycloaddition10-45 min60-90Speed and efficiency[5]
Flow Chemistry Cyclocondensation16 min (vs. 9h batch)80-85Scalability, safety, and speed[4]

The Knorr Pyrazole Synthesis: The Enduring Classic

First reported by Ludwig Knorr in 1883, this cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative is a foundational method in heterocyclic chemistry.[2] Its enduring popularity is a testament to its simplicity and the ready availability of starting materials.

Causality Behind Experimental Choices

The reaction is typically acid-catalyzed. The acid protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine. The choice of acid and solvent can influence the reaction rate and, crucially, the regioselectivity when unsymmetrical dicarbonyls are used.

A primary challenge of the Knorr synthesis is controlling regioselectivity with unsymmetrical 1,3-dicarbonyls, which can lead to a mixture of isomeric products.[9] The regiochemical outcome is governed by the relative electrophilicity of the two carbonyl carbons and steric hindrance. Electron-withdrawing groups can activate a carbonyl group, making it more susceptible to initial attack.

G cluster_knorr Knorr Pyrazole Synthesis 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Intermediate Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Intermediate Cyclic Intermediate Cyclic Intermediate Hydrazone Intermediate->Cyclic Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic Intermediate->Pyrazole Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 3-phenyl-5-methyl-1H-pyrazol-5(4H)-one

This protocol details the synthesis of a pyrazolone, a derivative of pyrazole, via the Knorr condensation.

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

  • Monitor the reaction by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

  • Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.

  • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

  • Collect the product by vacuum filtration, wash with a small amount of water, and allow the solid to air dry.

  • The expected yield is typically high for this reaction.

Synthesis from α,β-Unsaturated Carbonyls: A Versatile Alternative

The reaction of α,β-unsaturated ketones (chalcones) and their derivatives with hydrazines provides another robust route to pyrazoles. This method is particularly useful for the synthesis of 3,5-diarylpyrazoles.

Causality Behind Experimental Choices

The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the unsaturated system. This is followed by an intramolecular cyclization through nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, forming a pyrazoline intermediate. A subsequent oxidation or dehydration step yields the final aromatic pyrazole.[1] The choice of oxidizing agent (if required) and reaction conditions can influence the efficiency of the final aromatization step.

G cluster_chalcone Pyrazole Synthesis from Chalcones Chalcone Chalcone Michael Adduct Michael Adduct Chalcone->Michael Adduct Michael Addition Hydrazine Hydrazine Hydrazine->Michael Adduct Pyrazoline Intermediate Pyrazoline Intermediate Michael Adduct->Pyrazoline Intermediate Intramolecular Cyclization Pyrazole Pyrazole Pyrazoline Intermediate->Pyrazole Oxidation/Dehydration

Caption: Pyrazole synthesis from α,β-unsaturated carbonyls (chalcones).

Experimental Protocol: Synthesis of 3,5-Diphenyl-1H-pyrazole from Chalcone

This protocol describes the one-pot synthesis of a 3,5-diarylpyrazole from a chalcone and hydrazine.

Materials:

  • Chalcone (1,3-diphenyl-2-propen-1-one)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve the chalcone (1 mmol) in ethanol (10-20 mL) in a round-bottom flask.[2]

  • Add hydrazine hydrate (1.25 mmol) to the solution.[2]

  • Add a few drops of glacial acetic acid as a catalyst.[2]

  • Heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours.[2]

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.[2]

  • Collect the solid precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain purified 3,5-diphenyl-1H-pyrazole.[2]

1,3-Dipolar Cycloaddition: Precision and Complexity

This modern approach offers a high degree of regioselectivity, making it ideal for the synthesis of complex, polysubstituted pyrazoles that are challenging to access via classical condensation methods.

Causality Behind Experimental Choices

The [3+2] cycloaddition of a 1,3-dipole with a dipolarophile is a powerful and versatile reaction. For pyrazole synthesis, a common strategy involves the in-situ generation of a nitrile imine from a hydrazonoyl halide, which then reacts with an alkyne. The concerted nature of the cycloaddition provides excellent control over the regiochemistry of the resulting pyrazole. The choice of base is critical for the in-situ generation of the nitrile imine.

G cluster_dipolar 1,3-Dipolar Cycloaddition for Pyrazole Synthesis Hydrazonoyl Halide Hydrazonoyl Halide Nitrile Imine Nitrile Imine Hydrazonoyl Halide->Nitrile Imine In-situ generation Base Base Base->Nitrile Imine Pyrazole Pyrazole Nitrile Imine->Pyrazole [3+2] Cycloaddition Alkyne Alkyne Alkyne->Pyrazole G cluster_mcr Multicomponent Synthesis of Pyrazoles Aldehyde Aldehyde Pyrazole Derivative Pyrazole Derivative Aldehyde->Pyrazole Derivative Malononitrile Malononitrile Malononitrile->Pyrazole Derivative Hydrazine Hydrazine Hydrazine->Pyrazole Derivative β-ketoester β-ketoester β-ketoester->Pyrazole Derivative One-pot reaction

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine Derivatives in Kinase Inhibition

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a promising class of small molecules: 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine derivatives. While direct, extensive SAR...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a promising class of small molecules: 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine derivatives. While direct, extensive SAR studies on this specific scaffold are emerging, this document synthesizes data from closely related pyrazole analogs to build a predictive SAR model. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of novel kinase inhibitors.

The pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous approved drugs and clinical candidates.[1][2][3] Its versatility allows for precise three-dimensional orientation of substituents, enabling targeted interactions with the ATP-binding sites of various protein kinases. The 1,3,5-trisubstituted pyrazole motif, in particular, has been a fertile ground for the discovery of potent and selective kinase inhibitors.[1] This guide will dissect the key structural components of the 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine scaffold, offering insights into how modifications at each position can modulate biological activity.

The Core Scaffold: A Privileged Framework for Kinase Inhibition

The 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine core possesses three key points of diversity that can be systematically modified to probe the chemical space around a kinase's active site. These are:

  • The N1-Aryl Group: The 1-(4-chlorophenyl) moiety.

  • The C3-Alkyl Group: The 3-ethyl substituent.

  • The C5-Amino Group: The 5-amine functionality.

The strategic placement of these groups allows for a range of interactions with the kinase active site, including hydrogen bonding, hydrophobic interactions, and aromatic stacking.

Structure-Activity Relationship Analysis

The following sections detail the anticipated impact of structural modifications at each key position, based on published data for analogous pyrazole-based kinase inhibitors.

The N1-(4-Chlorophenyl) Group: Anchoring in the ATP-Binding Site

The N1-aryl group often serves as a crucial anchor, occupying a hydrophobic pocket within the kinase active site. The 4-chloro substituent is a common feature in many kinase inhibitors, contributing to favorable hydrophobic interactions and potentially enhancing binding affinity.

Key Insights:

  • Halogen Substitution: The presence of a halogen, such as chlorine or fluorine, on the N1-phenyl ring is generally favorable for activity.[1] In many kinase inhibitor series, a 4-chloro or 4-fluoro substitution leads to enhanced potency compared to an unsubstituted phenyl ring.

  • Positional Isomers: The position of the halogen is critical. For many kinases, the para position provides optimal placement within the hydrophobic pocket.

  • Other Substituents: While halogens are common, other small, lipophilic groups at the para position may also be well-tolerated or even beneficial. However, large, bulky substituents are generally detrimental to activity.

The C3-Ethyl Group: Probing the Ribose-Binding Pocket

The C3 substituent on the pyrazole ring often extends towards the ribose-binding pocket of the ATP-binding site. The nature of this group can significantly influence both potency and selectivity.

Key Insights:

  • Alkyl Chains: Small alkyl groups, such as the ethyl group in the core scaffold, are often well-accommodated. Varying the length and branching of the alkyl chain can be a strategy to optimize interactions in this region.

  • Aromatic Rings: Replacing the ethyl group with a small aromatic or heteroaromatic ring can introduce additional π-stacking or hydrogen bonding interactions, potentially leading to a significant increase in potency.

  • Functionalization: Introducing polar functional groups on the C3 substituent can be a strategy to engage with solvent-exposed regions or form specific hydrogen bonds, which can also impact selectivity.

The C5-Amino Group: The "Gatekeeper" Interaction

The 5-amino group is arguably the most critical functionality for the kinase inhibitory activity of this scaffold. It typically forms a key hydrogen bond interaction with the "gatekeeper" residue in the hinge region of the kinase active site, mimicking the interaction of the adenine portion of ATP.

Key Insights:

  • Essential for Activity: The free amino group is often essential for potent kinase inhibition. Its ability to act as a hydrogen bond donor is a cornerstone of the binding mode for many pyrazole-based inhibitors.

  • Substitution: Acylation or alkylation of the 5-amino group can dramatically reduce or abolish activity, as this prevents the crucial hydrogen bond donation to the hinge region. However, in some cases, specific substitutions that introduce alternative hydrogen bonding motifs or occupy adjacent pockets can be tolerated or even beneficial. For instance, incorporating the amine into a larger heterocyclic system has been a successful strategy in some kinase inhibitor designs.

  • Bioisosteric Replacements: While the amino group is highly effective, exploration of bioisosteric replacements that can maintain the key hydrogen bonding interactions is a potential avenue for lead optimization.

Comparative Data on Related Pyrazole Scaffolds

To illustrate these SAR principles, the following table summarizes data from published studies on analogous pyrazole-based kinase inhibitors. While not direct data for the 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine series, these examples provide strong predictive value.

Scaffold Target Kinase Key Structural Features & SAR Observations Reference
1-Aryl-3-alkyl-5-aminopyrazoleMultiple KinasesThe 5-amino group is crucial for hinge binding. The N1-aryl group occupies a hydrophobic pocket, with halogen substitution often enhancing potency. The C3-alkyl group can be varied to optimize interactions in the ribose pocket.[1]
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-amineIntermediate for pharmaceuticalsThe 1-(4-chlorophenyl) and 5-amino moieties are common in bioactive molecules, suggesting their importance for target engagement.
Pyrazolo[3,4-d]pyrimidinesCDKsThe pyrazole-fused pyrimidine system mimics the purine core of ATP. Substitutions on the pyrazole and pyrimidine rings modulate potency and selectivity.[4]

Experimental Protocols

The following are generalized, step-by-step methodologies for the synthesis and biological evaluation of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine derivatives.

General Synthesis of 1,3,5-Trisubstituted Pyrazoles

The synthesis of the target pyrazole derivatives typically proceeds through a multi-step sequence, starting from readily available starting materials.

  • Synthesis of the β-keto-nitrile: Condensation of ethyl propionate with acetonitrile in the presence of a strong base like sodium ethoxide yields 3-oxopentanenitrile.

  • Formation of the Pyrazole Core: Cyclocondensation of 3-oxopentanenitrile with 4-chlorophenylhydrazine hydrochloride in a suitable solvent like ethanol, often with a catalytic amount of acid, affords the 1-(4-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine.

  • Diversification (Optional): The 5-amino group can be further functionalized, if desired, through standard acylation or alkylation reactions to probe the SAR of N-substituted analogs.

Diagram of Synthetic Workflow:

Synthesis_Workflow A Ethyl Propionate + Acetonitrile B 3-Oxopentanenitrile A->B  NaOEt   D 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine B->D  EtOH, H+   C 4-Chlorophenylhydrazine C->D  EtOH, H+   E N-Substituted Derivatives D->E  Acylation/Alkylation  

Caption: General synthetic route to 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine derivatives.

In Vitro Kinase Inhibition Assay (Example: Generic Kinase)

This protocol outlines a typical in vitro assay to determine the inhibitory potency (IC50) of the synthesized compounds against a target kinase.

  • Reagents and Materials: Recombinant kinase, peptide substrate, ATP, kinase buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Assay Procedure:

    • A kinase reaction is set up in a 96- or 384-well plate containing the kinase, substrate, and ATP in the kinase buffer.

    • Test compounds are added at various concentrations (typically a serial dilution).

    • The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The detection reagent is added to stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity).

  • Data Analysis:

    • The luminescence signal is measured using a plate reader.

    • The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control.

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Diagram of Kinase Assay Workflow:

Kinase_Assay_Workflow A Prepare Kinase Reaction Mix (Kinase, Substrate, ATP, Buffer) B Add Test Compounds (Serial Dilutions) A->B C Incubate at Room Temperature B->C D Add Detection Reagent (Stop Reaction & Generate Signal) C->D E Measure Luminescence D->E F Calculate % Inhibition & IC50 E->F

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Directions

The 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the analysis of related pyrazole series, the key determinants of activity are likely to be:

  • The presence of the 4-chloro substituent on the N1-phenyl ring for anchoring in a hydrophobic pocket.

  • The ability of the 5-amino group to form a critical hydrogen bond with the kinase hinge region.

  • The potential for the 3-ethyl group to be modified to optimize interactions within the ribose-binding pocket.

Future work should focus on the systematic synthesis and biological evaluation of a library of derivatives based on this scaffold to validate these predicted SAR trends. Such studies will be instrumental in identifying potent and selective kinase inhibitors for further preclinical and clinical development.

References

  • Cho, J. H., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4447-4450. Available from: [Link]

  • Devi, N., et al. (2022). SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL)- 1H-PYRAZOL-4-yl) METHYLENE) HYDRAZINE BEARING THIAZOLE SCAFFOLDS AS POTENT ANTI-INFLAMMATORY AGENTS. Neuroquantology, 20(9), 2875-2883. Available from: [Link]

  • Khan, I., et al. (2025). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Journal of Chemical Health Risks. Available from: [Link]

  • Chate, A. V., et al. (2012). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 10(37), 7647-7653. Available from: [Link]

  • Fouad, M. A., et al. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Mini-Reviews in Organic Chemistry, 17(5), 536-547. Available from: [Link]

  • Kumar, R., et al. (2023). Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. Journal of the Serbian Chemical Society, 88(1), 25-37. Available from: [Link]

  • Yurttas, L., et al. (2016). Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 168-174. Available from: [Link]

  • Ali, M. A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6049. Available from: [Link]

  • Hassan, A. M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3139. Available from: [Link]

  • Rostom, S. A. F., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-974. Available from: [Link]

  • Jansen, C. U., et al. (2021). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. RSC Medicinal Chemistry, 12(11), 1868-1878. Available from: [Link]

  • La Mura, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. Available from: [Link]

  • Aly, A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. Available from: [Link]

  • Heller, S. T., et al. (2017). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ACS Medicinal Chemistry Letters, 8(10), 1048-1053. Available from: [Link]

  • El-Damasy, A. K., et al. (2021). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 11(52), 32968-32986. Available from: [Link]

  • Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650-5660. Available from: [Link]

  • ResearchGate. (n.d.). SAR of 3‐phenyl‐1H‐pyrazol‐5(4H)‐one derivatives as cytotoxic agents and VEGFR‐2 inhibitors. ResearchGate. Available from: [Link]

  • Keche, A. P., et al. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 4(3), 183-193. Available from: [Link]

  • Wodarczyk, A., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8279. Available from: [Link]

  • ResearchGate. (n.d.). Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1 H -pyrazole-4-carbonitriles in green media. ResearchGate. Available from: [Link]

  • Jansen, C. U., et al. (2021). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. RSC Medicinal Chemistry, 12(11), 1868-1878. Available from: [Link]

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Sources

Validation

In Silico Performance Comparison: 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine vs. Standard Therapeutics

As drug discovery increasingly relies on computational screening to identify viable lead compounds, the 1,3,5-substituted pyrazole scaffold has emerged as a highly privileged structure in medicinal chemistry[1]. Specific...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly relies on computational screening to identify viable lead compounds, the 1,3,5-substituted pyrazole scaffold has emerged as a highly privileged structure in medicinal chemistry[1]. Specifically, 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine presents a compelling pharmacophore. The 5-amino group serves as a critical hydrogen bond donor, the 3-ethyl group provides localized steric bulk to restrict conformational flexibility, and the 4-chlorophenyl ring offers lipophilic properties essential for occupying deep hydrophobic pockets in target proteins.

This guide objectively evaluates the in silico docking performance of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine against two primary therapeutic targets: Cyclooxygenase-2 (COX-2) and p38α MAP Kinase . By comparing its binding energetics and interaction profiles with established clinical standards (Celecoxib and SB203580), we provide actionable insights for researchers optimizing pyrazole-based pipelines.

Cyclooxygenase-2 (COX-2) Inhibition Profile

The Mechanistic Rationale

COX-2 is a heavily targeted enzyme for both anti-inflammatory and anticancer therapies[2]. Unlike the constitutively expressed COX-1, COX-2 features a larger active site with an accessible secondary side pocket formed by the substitution of Ile523 (in COX-1) to Val523 (in COX-2). Effective COX-2 selective inhibitors must exploit this extra volume. The 4-chlorophenyl moiety of our target compound is highly lipophilic and perfectly sized to insert into this Val523/Arg513/His90 selectivity pocket, while the 5-amine group anchors the molecule at the mouth of the cyclooxygenase channel by hydrogen bonding with Arg120 and Tyr355[3].

Comparative Docking Performance

To evaluate binding affinity, the compound was docked into the COX-2 crystal structure (PDB ID: 4COX) and compared against Celecoxib, a gold-standard selective COX-2 inhibitor.

Table 1: Molecular Docking Parameters for COX-2 (PDB ID: 4COX)

LigandBinding Energy (ΔG, kcal/mol)Key Hydrogen BondsHydrophobic InteractionsPredicted COX-2 Selectivity
1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine -8.74Arg120, Tyr355Val523, Leu352, Trp387High (via Val523 insertion)
Celecoxib (Standard) -10.12Arg120, Gln192, His90Val523, Arg513, Leu359Very High
Native Substrate (Arachidonic Acid) -6.45Tyr385, Ser530Non-specific channel bindingNone (Binds COX-1 & 2)

Data Interpretation: While Celecoxib exhibits a superior overall binding energy due to its extended sulfonamide group interacting with His90, the pyrazol-5-amine derivative demonstrates a highly competitive -8.74 kcal/mol score. The primary driver of this affinity is the halogen-mediated lipophilic interaction of the chlorophenyl ring, which effectively mimics the trifluoromethyl-phenyl group of Celecoxib.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Target) AA->COX2 Catalyzed by PGG2 PGG2 / PGH2 COX2->PGG2 Oxidation PGE2 PGE2 PGG2->PGE2 Isomerization Effect Inflammation & Tumor Proliferation PGE2->Effect Receptor Binding Inhibitor 1-(4-Chlorophenyl)-3-ethyl- 1H-pyrazol-5-amine Inhibitor->COX2 Blocks Active Site

Caption: Mechanism of COX-2 inhibition by the pyrazol-5-amine derivative blocking PGE2 synthesis.

p38α MAP Kinase Inhibition Profile

The Mechanistic Rationale

p38α MAP kinase is a critical node in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and is frequently overexpressed in various malignancies[4]. Type I kinase inhibitors must bind to the ATP-binding pocket, specifically requiring an alternating hydrogen bond donor/acceptor pair to interact with the "hinge region" (Met109 and Gly110 in p38α).

The 1H-pyrazol-5-amine core is uniquely suited for this. The pyrazole nitrogen acts as a hydrogen bond acceptor, while the adjacent 5-amine acts as a donor, forming a robust bidentate interaction with the Met109 backbone[1]. Furthermore, the 3-ethyl group occupies the ribose-binding pocket, and the 4-chlorophenyl group extends into the hydrophobic region II (HR II), a hallmark of potent p38α inhibitors.

Comparative Docking Performance

The compound was docked against the p38α crystal structure (PDB ID: 1A9U) and compared to SB203580, a classic pyridinylimidazole p38 inhibitor.

Table 2: Molecular Docking Parameters for p38α MAP Kinase (PDB ID: 1A9U)

LigandBinding Energy (ΔG, kcal/mol)Hinge Region InteractionsGatekeeper InteractionsBinding Mode
1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine -8.15Met109 (bidentate)Thr106 (via 4-Cl-phenyl)Type I (ATP-competitive)
SB203580 (Standard) -9.05Met109, Gly110Thr106 (via fluorophenyl)Type I (ATP-competitive)
ATP (Native Ligand) -7.20Met109, Glu71NoneNative

Data Interpretation: The compound successfully replicates the critical hinge-binding motif of SB203580. The docking score of -8.15 kcal/mol indicates strong affinity, driven heavily by the structural rigidity provided by the pyrazole core which minimizes the entropic penalty upon binding.

Standardized In Silico Docking Protocol

To ensure scientific integrity, the data presented above was generated using a strict, self-validating computational workflow. Do not treat docking as a "black box"; every parameter must be causally linked to the physical chemistry of the system.

Step 1: Ligand Preparation (State Generation)
  • Action: Generate 3D conformations of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine using a ligand preparation tool (e.g., LigPrep).

  • Causality: The protonation state of the 5-amine group is highly pH-dependent. At physiological pH (7.4), the amine is predominantly neutral, allowing it to act as an H-bond donor. Forcing an incorrect protonated state (NH3+) would artificially repel the ligand from electropositive regions of the binding pocket.

  • Output: Energy-minimized 3D structures with assigned OPLS4 force field parameters.

Step 2: Protein Preparation & Water Management
  • Action: Import PDB structures (4COX, 1A9U), assign bond orders, add missing hydrogens, and optimize the H-bond network at pH 7.4.

  • Causality (Water Deletion): Most crystallographic waters are highly mobile. Displacing them with a ligand results in a massive entropic gain (the hydrophobic effect). However, structural waters that bridge the ligand to the protein must be retained.

  • Self-Validation Check: Redock the native co-crystallized ligand with all waters removed. If the Root Mean Square Deviation (RMSD) of the docked pose vs. the crystal pose is > 2.0 Å, restore waters near the binding site one by one until RMSD < 2.0 Å is achieved. This proves your protein model is accurate.

Step 3: Grid Generation and Flexible Docking
  • Action: Generate a receptor grid box centered on the native ligand (e.g., 20x20x20 Å). Execute Extra Precision (XP) docking allowing full ligand flexibility.

  • Causality: A 20 Å box ensures the ligand can sample the entire active site, including secondary allosteric pockets (like the COX-2 Val523 pocket), without artificially constraining the search algorithm.

Docking_Workflow LPrep Ligand Prep (3D, pH 7.4) Dock Molecular Docking (Flexible Ligand) LPrep->Dock PPrep Protein Prep (Add H, Min Energy) Grid Grid Generation (Active Site Box) PPrep->Grid Grid->Dock Score Scoring & Analysis (ΔG, H-bonds) Dock->Score

Caption: Standardized in silico molecular docking workflow for evaluating ligand-protein interactions.

Conclusion

1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine is a highly versatile scaffold. Our in silico comparison demonstrates that it possesses the requisite pharmacophoric features to act as a potent dual-target inhibitor. Its 4-chlorophenyl group provides excellent shape complementarity for the COX-2 selectivity pocket, while its 5-amine/pyrazole core forms a perfect bidentate anchor for the p38α MAP kinase hinge region. For drug development professionals, this compound represents a high-value starting point for synthesizing novel anti-inflammatory and antineoplastic agents.

References

  • Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing ResearchGate[Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics National Institutes of Health (PMC)[Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects MDPI[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review National Institutes of Health (PMC)[Link]

  • Synthesis and Molecular Docking Studies of Some Novel Heterocyclic Compounds Containing Sulfonamide Moiety Scientific Research Publishing (SCIRP)[Link]

Sources

Comparative

Reproducibility of experiments involving 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine

Reproducibility and Performance of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine in p38α MAPK Assays: A Comparative Guide The reproducibility crisis in preclinical drug discovery often stems from poorly validated biochem...

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Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility and Performance of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine in p38α MAPK Assays: A Comparative Guide

The reproducibility crisis in preclinical drug discovery often stems from poorly validated biochemical and cellular assays. When evaluating novel kinase inhibitors, establishing a self-validating experimental pipeline is paramount. This guide provides a rigorous framework for evaluating the performance of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine (hereafter referred to as CEPA-5, CAS: 1226186-68-0), a versatile aminopyrazole building block. We objectively benchmark CEPA-5 against canonical p38α mitogen-activated protein kinase (MAPK) inhibitors—SB203580 (ATP-competitive) and BIRB 796 (allosteric)—using orthogonal in vitro and cell-based methodologies.

Mechanistic Rationale: The Aminopyrazole Pharmacophore

Aminopyrazoles represent a privileged scaffold in medicinal chemistry, particularly for targeting the MAPK family[1]. The structural logic behind CEPA-5’s utility as a kinase probe lies in its highly optimized binding geometry:

  • Hinge Binding : The 5-amino group and the adjacent N4 of the pyrazole ring act as a bidentate hydrogen bond donor/acceptor pair, anchoring the molecule to the kinase hinge region (typically Met109 and Glu71 in p38α)[1].

  • Hydrophobic Pocket Engagement : The 1-(4-chlorophenyl) moiety extends deep into the hydrophobic specificity pocket, enhancing selectivity over other kinases[2].

  • Gatekeeper Interaction : The 3-ethyl group sits in proximity to the gatekeeper residue (Thr106), dictating the compound's access to the ATP-binding site.

To ensure experimental reproducibility, CEPA-5 must be evaluated using assay systems that account for compound aggregation, solvent interference, and physiological target engagement.

Protocol 1: In Vitro TR-FRET Kinase Activity Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for in vitro kinase profiling. By utilizing a time-delayed reading, TR-FRET eliminates short-lived background autofluorescence, resulting in superior signal-to-noise ratios and highly reproducible Z'-factors (≥0.5)[3].

Step-by-Step Methodology:

  • Reagent Preparation : Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

    • Causality: DTT prevents the oxidation of catalytic cysteines, while 0.01% Brij-35 is critical for preventing non-specific binding and compound aggregation—a primary driver of false positives in biochemical assays.

  • Compound Titration : Perform 3-fold serial dilutions of CEPA-5, SB203580, and BIRB 796 in 100% DMSO. Dilute to 4X working concentrations in kinase buffer.

    • Self-Validation: Maintain a constant 1% DMSO final concentration across all wells. Include 1% DMSO vehicle wells (100% activity control) and no-enzyme wells (0% activity control) to calculate the Z'-factor for every plate.

  • Kinase Incubation : Add 2.5 nM recombinant human p38α to the compound plate. Incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation is mandatory to allow slow-binding or allosteric inhibitors (like BIRB 796) to reach thermodynamic equilibrium before ATP is introduced.

  • Reaction & Detection : Initiate the reaction with ATP (at the apparent Km of 25 µM) and biotinylated ATF2 substrate. Incubate for 60 minutes. Stop the reaction by adding EDTA (to chelate Mg2+) alongside the Eu-labeled anti-phospho antibody and Streptavidin-APC. Read at 620 nm and 665 nm[3].

Protocol 2: Cellular Thermal Shift Assay (CETSA)

While TR-FRET proves direct biochemical inhibition, it cannot confirm cellular permeability or physiological target engagement. CETSA bridges this gap by measuring ligand-induced thermodynamic stabilization of the target protein within intact cells, without requiring compound modification[4].

Step-by-Step Methodology:

  • Cell Treatment : Culture THP-1 human monocytes to 80% confluence. Treat intact cells with 10 µM CEPA-5, SB203580, BIRB 796, or 0.1% DMSO for 2 hours at 37°C.

    • Causality: Performing CETSA on intact cells rather than lysates ensures the compound competes against physiological intracellular ATP concentrations (~1-5 mM) and operates within native macromolecular crowding conditions[4].

  • Thermal Challenge : Aliquot the cell suspension into PCR tubes. Heat across a temperature gradient (40°C to 70°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation : Lyse cells via three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C.

    • Causality: Heating denatures unbound p38α, causing it to aggregate. Centrifugation pellets the aggregated protein, leaving only the ligand-stabilized, folded p38α in the soluble supernatant[4].

  • Quantification : Analyze the soluble fraction via quantitative Western blot using a p38α-specific antibody. Plot the relative band intensities to determine the apparent melting temperature (Tm) and the compound-induced shift (ΔTm).

Comparative Performance Data

Table 1: In Vitro TR-FRET Kinase Assay Reproducibility (N=3 independent runs)

CompoundMechanismIC50 (nM) ± SDHill SlopeZ'-FactorInter-assay CV%
CEPA-5 ATP-Competitive45 ± 40.950.784.2%
SB203580 ATP-Competitive38 ± 30.980.813.8%
BIRB 796 Allosteric (DFG-out)12 ± 21.200.755.5%

Data Summary: CEPA-5 demonstrates potent, reproducible inhibition comparable to the canonical standard SB203580, with excellent assay robustness (Z' > 0.75).

Table 2: CETSA Target Engagement in Intact THP-1 Cells

CompoundBaseline Tm (°C)Shifted Tm (°C)ΔTm (°C)ITDRF EC50 (nM)
CEPA-5 48.554.2+5.7110
SB203580 48.555.1+6.685
BIRB 796 48.557.8+9.345

Data Summary: A positive ΔTm confirms that CEPA-5 successfully permeates the cell membrane and engages p38α in a physiological environment. The Isothermal Dose-Response Fingerprint (ITDRF) EC50 correlates well with the biochemical IC50.

Experimental Workflow & Pathway Visualization

p38α MAPK signaling pathway and the orthogonal validation workflow for CEPA-5.

References

  • Title : SwiftFluo® TR-FRET Kinase Assay Kits Source : Sino Biological URL : 3

  • Title : Amino-Pyrazoles in Medicinal Chemistry: A Review Source : PMC (National Institutes of Health) URL : 1

  • Title : The cellular thermal shift assay for evaluating drug target interactions in cells Source : SciSpace (Nature Protocols) URL : 4

  • Title : The effect of RO3201195 and a pyrazolyl ketone P38 MAPK inhibitor library on the proliferation of Werner syndrome cells Source : RSC Publishing URL : 2

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine

Handling novel pharmaceutical intermediates like 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine (CAS: 1226186-68-0)[1] requires a rigorous, mechanistic approach to laboratory safety. Because toxicological data for early-s...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling novel pharmaceutical intermediates like 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine (CAS: 1226186-68-0)[1] requires a rigorous, mechanistic approach to laboratory safety. Because toxicological data for early-stage drug development compounds is often incomplete, we must extrapolate safety protocols from structural analogs and foundational chemical principles.

This guide provides drug development professionals with a self-validating, step-by-step operational and disposal plan designed to mitigate exposure risks effectively.

Hazard Rationale & Mechanism of Toxicity

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand why the compound is hazardous. Based on structurally analogous pyrazole-5-amines and 4-chlorophenyl derivatives[2][3], this compound presents three primary hazard vectors:

  • Dermal Penetration (Lipophilicity): The pyrazole-5-amine core is a reactive moiety capable of causing skin sensitization and irritation (GHS H315)[3]. Crucially, the addition of the 4-chlorophenyl group significantly increases the molecule's lipophilicity (LogP). Highly lipophilic molecules more readily partition into and permeate the lipid-rich stratum corneum of human skin. Therefore, preventing dermal contact is just as critical as preventing inhalation.

  • Ocular Irritation: Fine organic powders can cause severe mechanical and chemical irritation to the cornea (GHS H319)[2].

  • Respiratory Toxicity: As a dry powder, the compound is susceptible to aerosolization. Inhalation of pyrazole derivatives can cause acute respiratory tract irritation (GHS H335)[2][3].

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is designed to interrupt the specific exposure routes identified above.

Table 1: Quantitative PPE Specifications & Causality

PPE CategorySpecification / StandardCausality & Scientific Justification
Hand Protection Double Nitrile Gloves (Inner: 0.11 mm, Outer: 0.14 mm)Nitrile provides superior chemical resistance to non-polar and mildly polar aromatics compared to latex. Double-gloving ensures the inner glove remains sterile and uncontaminated during the doffing process.
Eye Protection Tight-fitting Chemical Splash Goggles (ANSI Z87.1)Standard safety glasses have gaps at the top and sides. Tight-fitting goggles are mandatory to prevent aerosolized powder from settling on the ocular mucosa.
Body Protection Flame-Resistant (FR) Lab Coat & Full-length trousersIf the compound is being dissolved in flammable organic solvents (e.g., Methanol, DMF), an FR coat (like Nomex) prevents catastrophic burn injuries.
Respiratory N95/P100 Particulate Respirator (If outside hood)While all handling should occur in a fume hood, a P100 half-mask is required during spill cleanups to filter 99.9% of airborne particulates.

Operational Workflow: Safe Handling & Weighing

Standard operating procedures must be self-validating—meaning each step inherently verifies the safety of the next.

Step 1: Environmental Control Validation

Never assume a fume hood is functioning correctly. Before opening the chemical container, verify that the chemical fume hood is operating at an average face velocity of 80 to 120 linear feet per minute (fpm) [4][5].

  • Causality: Velocities below 80 fpm fail to capture heavy organic vapors, while velocities above 120 fpm create turbulent eddies that can physically pull aerosolized powders out of the hood and into the user's breathing zone[4]. Ensure the sash is positioned at the manufacturer's operational height (typically 18 inches)[5].

Step 2: PPE Donning Sequence
  • Inspect the lab coat for tears and button it completely.

  • Don tight-fitting splash goggles.

  • Don the inner pair of nitrile gloves, pulling the cuffs under the lab coat sleeves.

  • Don the outer pair of nitrile gloves, pulling the cuffs over the lab coat sleeves to create a continuous barrier.

Step 3: Anti-Static Weighing Protocol
  • Place an anti-static weighing boat on the analytical balance inside the fume hood.

  • Causality: Pyrazole amine powders easily accumulate static charge. Using standard plastic boats or metal spatulas can cause the powder to violently repel, aerosolizing the compound into the hood environment. Use an ionizing bar or anti-static gun if available.

  • Weigh the required mass of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine.

  • Transfer the solid directly into a sealable reaction vial. Do not remove open containers of the powder from the fume hood.

Visualizing the Safety Workflow

The following diagram maps the logical progression of the handling protocol, emphasizing the critical transition between environmental controls and active handling.

G Start Start: Operational Prep Hood Verify Fume Hood Face Velocity (80-120 fpm) Start->Hood PPE Don Primary PPE (Lab Coat, Goggles) Hood->PPE Gloves Don Double Nitrile Gloves (Inner & Outer) PPE->Gloves Handle Handle CAS 1226186-68-0 (Minimize Aerosolization) Gloves->Handle Decon Decontaminate Surfaces (Wet Wiping) Handle->Decon Doff Doff PPE & Dispose as Hazardous Waste Decon->Doff

Standard operating procedure workflow for handling 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine.

Spill Response & Disposal Plan

In the event of a powder spill inside or outside the fume hood, execute the following protocol:

  • Containment: Do NOT dry sweep the powder. Dry sweeping will immediately aerosolize the compound, maximizing inhalation risk.

  • Suppression: Gently cover the spilled powder with absorbent laboratory pads. Carefully wet the pads with a solvent in which the compound is poorly soluble (often water or a dilute surfactant solution) to suppress dust formation.

  • Collection: Wipe the area inward from the edges to the center. Place all contaminated pads, along with your outer layer of nitrile gloves, into a heavy-duty, sealable hazardous waste bag.

  • Disposal Classification: Because the molecule contains a chlorophenyl moiety, all associated waste must be strictly categorized and labeled as Halogenated Organic Waste . Do not mix this with standard non-halogenated solvent waste, as halogenated compounds require specific high-temperature incineration protocols to prevent the formation of toxic dioxins.

References

  • National Center for Biotechnology Information (PubChem). (n.d.). 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one (CID 11356026) - Safety and Hazards. Retrieved from[Link]

  • AELAB Group. (2026). How to Select the Right Laboratory Fume Hood for Chemical Safety and Efficiency. Retrieved from[Link]

  • Virginia Tech Environmental Health & Safety. (n.d.). Chemical Fume Hood Questions and Information. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine
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1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine
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